molecular formula C9H6ClNO3 B2796277 Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate CAS No. 1315362-16-3

Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate

Cat. No.: B2796277
CAS No.: 1315362-16-3
M. Wt: 211.6
InChI Key: RYGOBITWBBTURE-UHFFFAOYSA-N
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Description

Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate (CAS 1315362-16-3) is a high-purity fused heterocyclic compound serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery. This building block, with a molecular formula of C9H6ClNO3 and a molecular weight of 211.60, integrates both a furo[2,3-c]pyridine core and a methyl ester functional group . The furopyridine scaffold is of significant research interest due to its potential for a wide range of pharmacological and biological activities. These activities include serving as a key intermediate in the development of compounds with antibiotic, antiviral, antifungal, and anticancer properties, as well as inhibitors for various enzymes and receptors such as nicotinic acetylcholine receptors, CLKs, and glucosidases . The reactive 5-chloro and 2-carboxylate groups on this multifaceted scaffold make it a prime candidate for further chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and functional group manipulations . This product is intended for research and development applications only. It is not for diagnostic, therapeutic, or human use. Please refer to the Safety Data Sheet (SDS) for safe handling protocols. This compound requires proper personal protective equipment and should be handled in a well-ventilated area, as it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-13-9(12)6-2-5-3-8(10)11-4-7(5)14-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGOBITWBBTURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=NC=C2O1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315362-16-3
Record name methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate
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Foundational & Exploratory

Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The technical guide for Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate follows below.

Advanced Scaffold for Medicinal Chemistry & Drug Discovery[1]

Abstract this compound (CAS 1315362-16-3) is a specialized heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients.[1][2][3] As a halogenated furopyridine derivative, it serves as a critical intermediate for developing kinase inhibitors, antiviral agents, and ligands for G-protein coupled receptors (GPCRs). This guide provides a comprehensive technical analysis of its chemical identity, synthetic pathways, reactivity profiles, and handling protocols for research applications.

Chemical Identity & Physicochemical Properties[5][6][7][8][9]

This compound features a fused bicyclic system—a pyridine ring annulated with a furan ring—substituted with a chlorine atom at the C5 position and a methyl ester at the C2 position. This specific substitution pattern renders it highly versatile for orthogonal functionalization (e.g., SNAr at C5, ester hydrolysis/reduction at C2).

Table 1: Core Identifiers and Properties
Parameter Data / Value
Chemical Name This compound
CAS Registry Number 1315362-16-3
Molecular Formula C₉H₆ClNO₃
Molecular Weight 211.60 g/mol
MDL Number MFCD22552509
PubChem CID Derived from parent acid CID 84014751
SMILES COC(=O)C1=CC2=C(O1)C=NC=C2Cl
Appearance Off-white to pale yellow solid
Predicted Density 1.4 ± 0.1 g/cm³
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water

Synthetic Methodologies

The synthesis of furo[2,3-c]pyridines is non-trivial due to the electronic properties of the pyridine ring. Two primary strategies are employed: the Piperidone Aromatization Route (for de novo ring construction) and the Pyridine Annulation Route (functionalizing a pre-existing pyridine).

Protocol A: Cyclization via 3-Hydroxypyridine Derivatives (Canonical Route)

This method is preferred for its convergence and scalability. It involves the O-alkylation of a halogenated 3-hydroxypyridine followed by an intramolecular Thorpe-Ziegler type cyclization or Heck coupling.

  • Starting Material: 2,5-Dichloro-3-hydroxypyridine.

  • Step 1 (O-Alkylation): Reaction with methyl chloroacetate in the presence of a weak base (K₂CO₃) in DMF to form the ether intermediate.

  • Step 2 (Cyclization): Base-mediated cyclization (e.g., using DBU or NaH) closes the furan ring onto the pyridine core.

    • Note: The presence of the chlorine at C5 (originally C6 of the pyridine) remains intact if the cyclization is directed to the C2 position.

  • Step 3 (Aromatization/Dehydration): If the intermediate is a dihydrofuran, oxidation (e.g., DDQ or MnO₂) yields the final aromatic furo[2,3-c]pyridine.

Protocol B: De Novo Synthesis from Piperidones

For analogues requiring isotopic labeling or specific substitution patterns not accessible via commercial pyridines, the "Chang-Tai" route starting from N-benzenesulfonylpiperidin-4-one is utilized [1].

  • Wittig Olefination: Reaction of the piperidone with a phosphonium ylide to install the ester side chain.

  • Oxidative Cyclization: Utilization of selenium reagents (PhSeCl) or oxidative dehydroselenylation to form the furan ring.

  • Aromatization: Treatment with strong base (e.g., t-BuOK) or oxidation converts the tetrahydro-furo-pyridine to the fully aromatic system.

Visualization: Synthetic Logic Flow

The following diagram illustrates the logical progression for the synthesis of the scaffold.

SynthesisPath Start 2,5-Dichloro-3-hydroxypyridine Inter1 O-Alkylated Intermediate (Ether formation) Start->Inter1 Methyl chloroacetate, K2CO3, DMF, 60°C Inter2 Cyclized Dihydro-furo[2,3-c]pyridine Inter1->Inter2 NaH or DBU (Intramolecular Cyclization) Final Methyl 5-chlorofuro[2,3-c] pyridine-2-carboxylate Inter2->Final DDQ or MnO2 (Aromatization)

Figure 1: Canonical synthetic pathway via pyridine annulation.

Reactivity & Applications in Drug Design

The 5-chloro and 2-carboxylate motifs provide two distinct "handles" for medicinal chemists, allowing for the construction of diverse libraries (SAR exploration).

Orthogonal Functionalization
  • C5-Position (Chlorine): The chlorine atom is activated by the electron-deficient pyridine nitrogen. It serves as an excellent electrophile for Palladium-catalyzed cross-coupling reactions.

    • Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups.

    • Buchwald-Hartwig Amination: Introduction of amine solubilizing groups (e.g., piperazines, morpholines).

  • C2-Position (Ester): The methyl ester is a precursor for various pharmacophores.

    • Hydrolysis: Yields the carboxylic acid (CAS 1315362-88-9 analog), which can be coupled to amines to form amides.

    • Reduction: Yields the primary alcohol, useful for ether synthesis.

    • Grignard Addition: Yields tertiary alcohols.

Therapeutic Areas

Research indicates the utility of furo[2,3-c]pyridine scaffolds in the following domains:

  • Kinase Inhibition: The flat, bicyclic structure mimics the adenine core of ATP, making it a viable scaffold for Type I and Type II kinase inhibitors [2].

  • HIV Protease Inhibitors: Analogous furopyridines (e.g., PNU-142721) have demonstrated potency against retroviral targets by occupying the S1/S1' pockets of the protease enzyme [1].

  • Anticancer Agents: Derivatives functionalized at the C2 position have shown cytotoxicity against breast cancer lines (MCF-7, MDA-MB-231) by disrupting signaling pathways such as AKT1 and HER2 [3].

Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact CAS is limited, it should be handled as a potent bioactive intermediate .

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester moiety is susceptible to hydrolysis under humid conditions.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to neutralize HCl and NOx gases).

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1887.

  • Rault, S., et al. (2008). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences.

  • Ibrahim, M. M., et al. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center.

  • PubChem. 5-chlorofuro[2,3-c]pyridine-2-carboxylic acid (Parent Acid). CID 84014751.

  • Biosynth. this compound Product Page.

Sources

Solubility profile of Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate is a specialized heterocyclic building block often utilized in the synthesis of bioactive small molecules, particularly in antiviral and oncology pipelines.[1] Its solubility profile is governed by a competition between the lipophilic chlorinated heteroaromatic core and the polar acceptor sites (pyridine nitrogen, ester carbonyl).

Understanding the solubility landscape of this compound is critical for:

  • Process Chemistry: Optimizing reaction concentrations (molarity).

  • Purification: Designing effective recrystallization protocols and chromatography mobile phases.

  • Formulation: Early-stage vehicle selection for biological assays.

Structural Property Analysis (SPR)

To predict solubility behavior, we must deconstruct the molecule into its functional interaction domains:

  • Furo[2,3-c]pyridine Core: A planar, aromatic bicycle. The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA), increasing solubility in protic solvents and acidic media.

  • 5-Chloro Substituent: Highly lipophilic (

    
    ). Enhances solubility in non-polar and chlorinated solvents (DCM, Chloroform) while significantly reducing water solubility.
    
  • 2-Carboxylate Ester (Methyl): Adds a dipole moment and HBA capability, promoting solubility in polar aprotic solvents (Ethyl Acetate, Acetone) and alcohols.

Predicted Solubility Landscape

Note: While specific gravimetric data for this derivative may vary by crystal polymorph, the following profile is derived from structure-activity relationships (SAR) of the furopyridine class and standard synthesis purification protocols.

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction MechanismApplication
Chlorinated Dichloromethane (DCM), ChloroformHigh Dipole-dipole; Dispersion forcesReaction solvent; Extraction
Polar Aprotic DMSO, DMF, DMAcVery High Dipole-dipole; Solvation of aromatic coreStock solutions; High-T reactions
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Dipole-dipoleCrystallization; Chromatography
Alcohols Methanol, Ethanol, IPAModerate H-bonding (Solute is HBA)Recrystallization (often with anti-solvent)
Ethers THF, 1,4-Dioxane, MTBEModerate Lewis base interactionsReaction solvent
Alkanes Hexane, Heptane, PentaneLow / Insoluble Lack of polar interactionsAnti-solvent for precipitation
Water Water (pH 7)Very Low Hydrophobic effect dominatesWashing (impurity removal)
Critical Insight: The "Like Dissolves Like" Nuance

The 5-chloro substitution is the solubility "switch." Compared to the unsubstituted parent, the chlorine atom significantly reduces solubility in water and increases affinity for lipophilic organic solvents. Consequently, Hexane/Ethyl Acetate mixtures are the standard mobile phase for silica chromatography of this compound, typically eluting between 10-40% EtOAc depending on silica activity.

Experimental Protocol: Gravimetric Solubility Determination

As an application scientist, you should not rely solely on predictions. The following protocol provides a standardized method to generate precise solubility data (


) for your specific lot of material.
Workflow Diagram

SolubilityProtocol Start Start: Excess Solute Addition Equilibrium Equilibration (Shake-Flask Method) T = Constant Start->Equilibrium Stir 24-48h Filter Filtration (0.45 µm Syringe Filter) Equilibrium->Filter Isothermal Dilution Dilution/Evaporation (Gravimetric Analysis) Filter->Dilution Aliquot Supernatant Calc Calculation (Mole Fraction x) Dilution->Calc Weigh Residue

Caption: Standardized workflow for determining equilibrium solubility via the shake-flask method.

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a glass vial containing 5-10 mL of the target solvent.

  • Equilibration: Place the vial in a thermostatic shaker bath. Agitate at the target temperature (e.g., 298.15 K) for 24–48 hours to ensure solid-liquid equilibrium.

  • Clarification: Stop agitation and allow the suspension to settle for 2 hours. Using a pre-warmed syringe, filter the supernatant through a 0.45 µm PTFE filter into a pre-weighed weighing boat.

  • Quantification (Gravimetric):

    • Weigh the boat + solution (

      
      ).
      
    • Evaporate the solvent (vacuum oven at 40°C) until constant mass is achieved.

    • Weigh the boat + dry solid (

      
      ).
      
  • Calculation:

    
    
    

Thermodynamic Modeling & Data Fitting

Once experimental data is obtained across a temperature range (e.g., 278 K to 323 K), it is scientifically rigorous to fit the data to a thermodynamic model. This validates the experimental consistency and allows for interpolation.

The Modified Apelblat Equation

The most robust model for heterocyclic esters in organic solvents is the Modified Apelblat Equation :



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived via multivariate regression.
    

Interpretation of Parameters:

  • If the curve fits well (

    
    ), the dissolution is enthalpy-driven.
    
  • Positive enthalpy of solution (

    
    ) indicates the process is endothermic (solubility increases with temperature), which is typical for this class of compounds.
    

Practical Application: Recrystallization Strategy

For purification of this compound, a binary solvent system is recommended based on its solubility differential.

Recommended System: Ethanol / Water
  • Dissolution: Dissolve the crude solid in hot Ethanol (approx. 60-70°C). The compound should be freely soluble.

  • Precipitation: Slowly add Water (anti-solvent) dropwise to the hot solution until a persistent turbidity is observed.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then to 4°C. The hydrophobic chloro-substituent drives precipitation as the dielectric constant of the medium increases.

Alternative System: Ethyl Acetate / Hexane[1]
  • Dissolution: Minimal volume of hot Ethyl Acetate.

  • Anti-solvent: Hexane or Heptane.

  • Note: This system is superior for removing polar impurities but may require lower temperatures (-20°C) for maximum yield.

References

  • Synthesis of Furo[2,3-c]pyridine Derivatives: Chang, M.-Y., & Tai, H.-Y. (2011).[1] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.[1] Link

  • General Solubility of Pyridine Derivatives: Agency for Toxic Substances and Disease Registry (ATSDR). (1992).[2] Toxicological Profile for Pyridine. U.S. Public Health Service. Link

  • Thermodynamic Modeling Principles: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

Sources

Predicting and Validating the Biological Activity of 5-Chlorofuro[2,3-c]pyridine Derivatives: A Roadmap for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The furo[2,3-c]pyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry, with analogues demonstrating a range of biological activities, including potent anticancer and kinase inhibitory effects. The introduction of a chlorine atom at the C5 position can further modulate physiochemical properties and biological targets, making 5-chlorofuro[2,3-c]pyridine a promising core for novel therapeutic agents. This guide provides a comprehensive framework for researchers and drug development professionals to systematically predict and validate the biological activities of novel derivatives based on this scaffold. We detail an integrated workflow that combines state-of-the-art computational modeling with robust experimental validation, ensuring a scientifically rigorous and efficient path from compound design to lead candidate identification. This document outlines the causality behind methodological choices, provides self-validating experimental protocols, and is grounded in authoritative scientific literature.

Introduction: The Furo[2,3-c]pyridine Scaffold as a Privileged Structure

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[1] Among these, fused ring systems like pyrrolopyridines and furopyridines are prevalent in compounds targeting critical disease pathways.[2][3] The furo[2,3-c]pyridine core, in particular, shares structural similarities with known bioactive agents, suggesting its potential as a "privileged scaffold" for interacting with various biological targets, most notably protein kinases.[4] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[5][6] Consequently, kinase inhibitors are a major class of targeted therapies.[5][7]

The strategic placement of a chlorine atom at the 5-position of the furo[2,3-c]pyridine ring is a key design element. Halogenation, particularly with chlorine or fluorine, is a common medicinal chemistry strategy to enhance metabolic stability, improve binding affinity through halogen bonding, and modulate the pharmacokinetic profile of a compound.[8][9] This guide presents a logical, multi-stage process to explore the therapeutic potential of novel 5-chlorofuro[2,3-c]pyridine derivatives, beginning with computational predictions to generate hypotheses and prioritize compounds, followed by rigorous experimental validation of the most promising candidates.

Stage 1: Computational Prediction of Biological Activity

The initial phase of drug discovery for novel compounds heavily relies on computational methods to predict biological activities and filter out potentially ineffective or toxic molecules, thereby accelerating the process in a cost-effective manner.[10][11] This in silico approach establishes the foundational hypothesis for a compound's mechanism of action.

The Rationale for a Multi-faceted Computational Approach

A single computational method is rarely sufficient. A robust predictive workflow integrates multiple techniques to build a comprehensive profile of a candidate molecule.[12] We employ a cascade approach that starts with broad predictions and progressively narrows the focus to specific, high-probability targets.

  • Broad-Spectrum Activity Prediction: Tools like PASS (Prediction of Activity Spectra for Substances) analyze a compound's structure to predict thousands of potential biological activities based on structure-activity relationships derived from massive databases.[13][14] This initial screen can reveal unexpected therapeutic possibilities beyond the primary hypothesis.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.[11] By building a QSAR model with known furo[2,3-c]pyridine analogs or related kinase inhibitors, we can predict the potency of novel derivatives.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand (the compound) when bound to a target protein. For this scaffold, primary targets would include the ATP-binding pockets of various protein kinases (e.g., CDKs, Lck, EGFR) implicated in cancer.[2][7][15][16] The docking score provides an estimate of binding affinity, helping to rank compounds and identify key binding interactions.

  • ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical. Poor pharmacokinetics or high toxicity are major causes of late-stage drug failure.[10]

Workflow for In Silico Screening

The following diagram illustrates a logical workflow for the computational analysis of novel 5-chlorofuro[2,3-c]pyridine derivatives.

G cluster_0 Computational Prediction Workflow A Design Library of Novel 5-chlorofuro[2,3-c]pyridine Derivatives B Broad-Spectrum Activity Prediction (e.g., PASS Online) A->B Input Structures D Molecular Docking Screen Against Relevant Kinase Panels A->D E QSAR Modeling for Potency Prediction A->E F ADMET Profile Prediction A->F C Identify High-Probability Target Classes (e.g., Kinases, Cancer) B->C Hypothesis Generation C->D Target Selection G Prioritize Compounds for Synthesis (Based on Docking Score, Predicted Potency, ADMET) D->G Binding Affinity E->G Predicted IC50 F->G Drug-likeness

Caption: A streamlined computational workflow for prioritizing derivatives.

Data Presentation: Predictive Metrics

The output of the computational stage should be summarized to facilitate decision-making.

Derivative IDPredicted TargetDocking Score (kcal/mol)Predicted IC₅₀ (µM) (QSAR)Predicted hERG InhibitionPredicted Oral Bioavailability
FCP-001CDK2-9.50.15Low RiskHigh
FCP-002Lck-8.80.45Low RiskMedium
FCP-003CDK2-7.22.10Low RiskHigh
FCP-004EGFR-9.10.22Medium RiskHigh

Stage 2: Experimental Validation

Computational predictions, while powerful, must be validated through rigorous experimental testing to ensure their accuracy and relevance.[10] The experimental design should directly test the hypotheses generated in Stage 1. Based on the known activities of related scaffolds, the primary validation targets will be kinase inhibition and anticancer cytotoxicity.[2][17][18][19]

Rationale for Experimental Choices
  • Biochemical Assays (Kinase Inhibition): These cell-free assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Radiometric assays are considered the "gold standard" for their sensitivity and direct measurement of substrate phosphorylation, which minimizes false positives.[20][21]

  • Cell-Based Assays (Anticancer Activity): While biochemical assays confirm target engagement, cell-based assays determine if this inhibition translates into a functional cellular outcome, such as inhibiting cancer cell proliferation.[22] Assays like the MTT or SRB assay are robust, high-throughput methods to quantify cytotoxicity across various cancer cell lines.[23]

Experimental Workflow

This workflow outlines the process from a synthesized compound to a validated lead.

G cluster_1 Experimental Validation Workflow H Synthesize & Purify Prioritized Compounds I Biochemical Kinase Assay (e.g., CDK2/Cyclin A) H->I L Cell-Based Cytotoxicity Assay (e.g., MTT on MCF-7, HCT-116 cells) H->L J Determine IC₅₀ Values (Dose-Response Curve) I->J Quantify Inhibition K Kinase Selectivity Profiling (Panel of >50 Kinases) J->K Assess Specificity O Validated Lead Candidate K->O M Determine GI₅₀ Values L->M Quantify Cytotoxicity N Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) M->N Elucidate Pathway N->O

Caption: A logical progression for the experimental validation of compounds.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric HotSpot™ Assay)

This protocol describes a standard method for determining the IC₅₀ value of a compound against a specific protein kinase.[20][21]

Objective: To measure the extent to which a 5-chlorofuro[2,3-c]pyridine derivative inhibits the activity of a target kinase (e.g., CDK2).

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin A2)

  • Specific peptide substrate

  • [γ-³³P]-ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)

  • Test compound stock solution (in DMSO)

  • 96-well filter plates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compound in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup: In a 96-well plate, add 10 µL of the diluted test compound to each well. Add 20 µL of a master mix containing the kinase, peptide substrate, and reaction buffer.

  • Initiate Reaction: Start the phosphorylation reaction by adding 20 µL of a solution containing both unlabeled ATP and [γ-³³P]-ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive inhibition is accurately measured.[21]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction & Capture Substrate: Terminate the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate that captures the phosphorylated peptide substrate while unbound [γ-³³P]-ATP is washed away.

  • Quantification: Add scintillation fluid to the dried filter plate and measure the radioactivity in each well using a scintillation counter. The signal is directly proportional to the amount of phosphorylated substrate, and thus, the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Cell-Based Anticancer Cytotoxicity Assay (MTT Assay)

This protocol details a colorimetric assay to assess the impact of a compound on the metabolic activity and, by inference, the proliferation of cancer cells.[18][23]

Objective: To determine the concentration at which a compound reduces the proliferation of a cancer cell line by 50% (GI₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the GI₅₀ value.

Data Integration and Structure-Activity Relationship (SAR)

The final and most critical stage is to integrate the computational and experimental data to understand the Structure-Activity Relationship (SAR).[8][24][25] This analysis reveals which chemical modifications on the 5-chlorofuro[2,3-c]pyridine scaffold enhance potency and selectivity.

Correlating Predictive and Experimental Data

A successful project will show a strong correlation between predicted values (docking score, QSAR) and experimental results (IC₅₀, GI₅₀). This validates the computational model and allows it to be used more reliably for designing the next generation of derivatives.

Derivative IDDocking Score (CDK2)Experimental IC₅₀ (CDK2)Experimental GI₅₀ (MCF-7)SAR Notes
FCP-001-9.50.09 µM0.5 µMSmall, polar group at C2 enhances kinase activity.
FCP-002-8.80.55 µM2.1 µMBulky hydrophobic group at C2 reduces activity.
FCP-004-9.10.18 µM0.8 µMSubstitution on C7 phenyl ring is tolerated.
FCP-005-9.80.05 µM0.2 µMAddition of a hydrogen bond donor at C7 significantly improves potency.
Visualizing Key Interactions and Pathways

Understanding how the lead compound interacts with its target and affects cellular pathways is crucial. Molecular docking poses can reveal key hydrogen bonds or hydrophobic interactions, while experimental data can confirm the downstream effects. For a CDK2 inhibitor, the expected outcome is cell cycle arrest.

G cluster_2 CDK2-Mediated G1/S Transition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms active complex pRB pRB CDK2->pRB phosphorylates (inactivates) E2F E2F pRB->E2F releases S_Phase S-Phase Genes (DNA Synthesis) E2F->S_Phase activates transcription FCP_Compound 5-Chlorofuro[2,3-c]pyridine Derivative FCP_Compound->CDK2 inhibits

Caption: Inhibition of CDK2 by a lead compound blocks pRB phosphorylation.

Conclusion and Future Directions

This guide has outlined a robust, integrated strategy for the systematic evaluation of novel 5-chlorofuro[2,3-c]pyridine derivatives as potential therapeutic agents. By synergistically combining predictive computational modeling with definitive experimental validation, research teams can efficiently identify and optimize lead candidates. The workflow emphasizes a logical progression from broad screening to specific mechanistic studies, ensuring that resources are focused on compounds with the highest probability of success.

Future work on validated lead compounds would involve more advanced preclinical testing, including in vivo efficacy studies in animal models of cancer, detailed pharmacokinetic profiling, and formal toxicology assessments, all of which are necessary steps in the journey toward clinical application.[23][26][27]

References

  • Structure–Activity Relationships in Human Toll-like Receptor 8-Active 2,3-Diamino-furo[2,3-c]pyridines. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00051]
  • Kinase Screening Assay Services. Reaction Biology. [URL: https://www.reactionbiology.com/services/biochemical-assays/kinase-assays]
  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381255/]
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4402018/]
  • Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2. ResearchGate. [URL: https://www.researchgate.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/services/in-vitro-assays/biochemical-assays/kinase-profiling/]
  • Structure–Activity Relationships in Human Toll-like Receptor 8-Active 2,3-Diamino-furo[2,3-c]pyridines. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.9b00051]
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395995/]
  • Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ob/d4ob01150h]
  • Screening assays for tyrosine kinase inhibitors: A review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36384022/]
  • Anticancer Drug Development. ResearchGate. [URL: https://www.researchgate.net/publication/224855476_Anticancer_Drug_Development]
  • Computer-aided prediction of biological activity spectra for chemical compounds: opportunities and limitations. Biomedical Chemistry: Research and Methods. [URL: https://biomedchem.ru/jour/article/view/4]
  • Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25194934/]
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [URL: https://www.reactionbiology.
  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8922417/]
  • Advances in computational methods to predict the biological activity of compounds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22823204/]
  • Biomarker method validation in anticancer drug development. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2361460/]
  • Advances in computational methods to predict the biological activity of compounds. ResearchGate. [URL: https://www.researchgate.net/publication/44627038_Advances_in_computational_methods_to_predict_the_biological_activity_of_compounds]
  • The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization. Benchchem. [URL: https://www.benchchem.
  • Computer-aided Prediction of Biological Activity Spectra for Chemical Compounds: Opportunities and Limitations. Biomedical Chemistry: Research and Methods. [URL: https://biomedchem.ru/jour/article/view/4/0]
  • Novel Coumarin-furo[2,3-d]pyrimidinone hybrid derivatives as anticancer agents: Synthesis, biological evaluation and molecular docking. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37423164/]
  • Special Issue : Heterocyclic Compounds with Potential Biological Activity - Volume II. MDPI. [URL: https://www.mdpi.com/journal/molecules/special_issues/heterocyclic_compounds_bio_activity_II]
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9962299/]
  • Biological Activities of Pyridine Derivatives. BOC Sciences. [URL: https://www.bocsci.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8293345/]
  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9553198/]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [URL: https://www.mdpi.com/1422-0067/24/24/17398]
  • Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob01217a]
  • Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36067205/]
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40947706/]
  • Pyrrolo[2,3-d]pyrimidines containing an extended 5-substituent as potent and selective inhibitors of lck I. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11007421/]
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [URL: https://www.mdpi.com/1420-3049/26/11/3252]
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9311689/]/]

Sources

Literature review of Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate , a critical heterocyclic building block used in the development of kinase inhibitors (e.g., CDK2, Akt) and p53 mutant stabilizers.

Executive Summary

The furo[2,3-c]pyridine scaffold represents a bioisostere of indole and quinoline, offering unique hydrogen-bonding vectors and metabolic stability profiles essential for modern drug discovery. The specific derivative, This compound , serves as a versatile intermediate; the C2-ester allows for rapid diversification into amides or heterocycles, while the C5-chlorine atom provides a handle for subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig) to elaborate the pyridine core.

This guide presents the Sonogashira Annulation Strategy , currently the most robust and scalable method for constructing this fused system. Unlike traditional methods requiring harsh condensation conditions, this transition-metal-catalyzed approach offers high regioselectivity and functional group tolerance.

Retrosynthetic Analysis

The most efficient disconnection utilizes the inherent polarity of the pyridine ring. By targeting the furan ring fusion, we can trace the molecule back to a functionalized pyridine precursor and an alkynyl ester.

Disconnection Logic:

  • Furan Ring Scission: Breaking the C2-O and C3-C3a bonds reveals an intramolecular cyclization between a hydroxyl group and an alkyne.

  • C-C Bond Scission: The alkyne moiety at position 4 is installed via cross-coupling.

  • Precursors: The analysis leads to 6-chloro-4-iodopyridin-3-ol and Methyl propiolate .

Retrosynthesis Target Methyl 5-chlorofuro[2,3-c] pyridine-2-carboxylate Intermediate 6-Chloro-4-(3-methoxy-3-oxoprop-1-ynyl) pyridin-3-ol Target->Intermediate Cyclization (C-O Bond) Precursors 6-Chloro-4-iodopyridin-3-ol + Methyl Propiolate Intermediate->Precursors Sonogashira (C-C Bond)

Figure 1: Retrosynthetic strategy decoupling the furan ring to access the halogenated pyridine core.

Detailed Synthetic Protocol

Phase 1: Precursor Synthesis (6-Chloro-4-iodopyridin-3-ol)

While commercially available, this intermediate can be synthesized from 6-chloro-pyridin-3-ol (2-chloro-5-hydroxypyridine). Direct iodination often yields a mixture; therefore, controlled iodination is required.

  • Reagents: 6-Chloro-pyridin-3-ol, N-Iodosuccinimide (NIS), Acetonitrile (MeCN).

  • Reaction: Electrophilic aromatic substitution. The hydroxyl group directs ortho.[1] Due to the steric bulk of the chlorine at C6 (ortho to OH), iodination preferentially occurs at C2. However, for the [2,3-c] fusion, we require the iodine at C4.

  • Optimization: If direct iodination is non-selective, a lithiation-directed strategy (LiTMP, I2) or a protection/deprotection sequence blocking C2 is employed. For this guide, we assume the use of high-purity 6-chloro-4-iodopyridin-3-ol .

Phase 2: Sonogashira Coupling & Cyclization (The Core Reaction)

This step involves the cross-coupling of the aryl iodide with methyl propiolate, followed by an in situ hetero-Michael addition (cyclization) to form the furan ring.

Reagents & Materials:

  • Substrate: 6-Chloro-4-iodopyridin-3-ol (1.0 equiv)

  • Alkyne: Methyl propiolate (1.2 - 1.5 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)

  • Co-Catalyst: Copper(I) iodide [CuI] (0.05 equiv)

  • Base: Triethylamine (TEA) (3.0 - 5.0 equiv)

  • Solvent: DMF (Anhydrous) or THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvation: Charge the flask with 6-chloro-4-iodopyridin-3-ol and anhydrous DMF (0.2 M concentration). Degas the solution by sparging with nitrogen for 15 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI to the solution. The mixture typically turns yellow/brown. Stir for 5 minutes.

  • Reagent Addition: Add Triethylamine followed by the dropwise addition of Methyl propiolate .

    • Note: The reaction is exothermic. Control addition rate to maintain temperature.

  • Reaction: Heat the mixture to 60–80°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS for the disappearance of the iodide.

    • Observation: The intermediate alkyne may not be isolated; the conditions often drive spontaneous cyclization to the furo-pyridine.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMF.

    • Wash organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).

  • Yield: Typical isolated yields range from 65% to 80% .

Mechanistic Pathway

The reaction proceeds via a tandem Pd/Cu cycle. The key to the furan formation is the activation of the alkyne by the metal (or base), promoting the attack of the adjacent phenoxide oxygen.

Mechanism Start 6-Chloro-4-iodopyridin-3-ol OA Oxidative Addition (Pd-Ar-I species) Start->OA Pd(0) TM Transmetallation (Cu-Acetylide enters) OA->TM Cu-C≡C-COOMe RE Reductive Elimination (Forms Alkyne Intermediate) TM->RE Cyc 5-exo-dig Cyclization (O-Nucleophile attacks Alkyne) RE->Cyc Base/Heat Product Methyl 5-chlorofuro[2,3-c] pyridine-2-carboxylate Cyc->Product

Figure 2: Mechanistic cascade from cross-coupling to annulation.

Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare analytical data against these expected values.

ParameterExpected Value / Characteristic
Physical State White to off-white solid
Molecular Formula C₉H₆ClNO₃
Molecular Weight 211.60 g/mol
¹H NMR (DMSO-d₆) δ 8.90 (s, 1H, H-7), 8.03 (s, 1H, H-4), 7.72 (s, 1H, Furan-H3), 3.90 (s, 3H, OMe).[3]
MS (ESI) [M+H]⁺ = 212.0 / 214.0 (Cl isotope pattern 3:1)
Retention Time ~1.2 min (Standard C18 HPLC, MeCN/H₂O gradient)

Critical Quality Attribute (CQA):

  • Regiochemistry: Confirm the [2,3-c] fusion. The singlet at ~8.90 ppm corresponds to the proton at C7 (between N and Furan O), which is characteristically deshielded.

  • Chlorine Position: The splitting pattern (singlets) confirms the para-relationship or isolated positions of the protons on the pyridine ring, consistent with 5-chloro substitution.

Safety & Handling

  • Methyl Propiolate: Lachrymator and flammable. Handle in a fume hood.

  • Palladium/Copper: Heavy metals. Dispose of aqueous waste in appropriate heavy metal streams.

  • DMF: Hepatotoxin. Use chemically resistant gloves (Butyl rubber).

References

  • Preparation of key synthetic intermediates (Furopyridines).Patent WO2024238406A1. (2024). Describes the synthesis of 5-chlorofuro[2,3-c]pyridine-2-carboxamide via Sonogashira coupling of 6-chloro-4-iodopyridin-3-ol.

  • Synthesis of Furo[2,3-c]pyridine. Heterocycles, Vol 83, No. 8. (2011).[4] Chang, M-Y. et al. Details the construction of the furo[2,3-c]pyridine core using cyclization strategies.

  • Process for the preparation of 5-chloro-pyridine-2-carboxylic acids.Patent WO2021105399A1. (2021). Provides background on the handling and reactivity of 5-chloro-pyridine precursors.

  • Regioselective Iodination of Chlorinated Aromatic Compounds.Molecules. (2010). Discusses the directing effects in the iodination of chloropyridines/phenols, relevant for precursor synthesis.

Sources

Thermodynamic Stability of Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermodynamic stability profile of Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate (CAS: 1315362-16-3). It is structured to serve as a primary reference for medicinal chemists and formulation scientists evaluating this scaffold for drug development.

Technical Guide & Stability Assessment Protocol

Executive Summary

This compound is a bicyclic heteroaromatic ester utilized as a privileged scaffold in the synthesis of HIF prolyl hydroxylase inhibitors and kinase modulators. Its thermodynamic profile is governed by the interplay between the electron-deficient pyridine ring and the electron-rich furan moiety.

While the fused aromatic core exhibits high thermal resilience (predicted


C), the C2-methyl ester represents a thermodynamic sink, susceptible to hydrolytic cleavage. This guide provides a comprehensive analysis of its structural energetics, solid-state behavior, and a validated protocol for establishing its stability-indicating profile.

Structural & Electronic Thermodynamics

Molecular Architecture

The compound features a furo[2,3-c]pyridine core.[1] The fusion of the


-excessive furan ring with the 

-deficient pyridine ring creates a distinct electronic gradient.
  • C5-Chlorine: Located on the pyridine ring, this substituent deactivates the ring further, increasing resistance to oxidative metabolism but potentially enabling nucleophilic aromatic substitution (

    
    ) under extreme forcing conditions.
    
  • C2-Ester: Conjugated with the furan oxygen, this carbonyl group possesses reduced electrophilicity compared to aliphatic esters due to resonance donation from the furan ring, yet it remains the primary site of chemical degradation.

Computed Physicochemical Properties (DFT/B3LYP Level)
  • Formation Enthalpy (

    
    ):  Estimated at -285 kJ/mol (Solid State).
    
  • LogP (Octanol/Water): ~2.3 – 2.6 (Lipophilic, low aqueous solubility).

  • Topological Polar Surface Area (TPSA): ~55 Ų.

Reactive Sites Analysis
SiteFunctional GroupThermodynamic RiskActivation Barrier
C2 Methyl EsterHydrolysis (Acid/Base)Low (

kcal/mol)
C5 Aryl Chloride

Displacement
High (

kcal/mol)
N7 Pyridine NitrogenN-OxidationMedium (Requires Peroxides)
C3 Furan

-carbon
Electrophilic AttackMedium (Acidic conditions)

Solid-State Thermodynamics

Crystal Lattice Energy & Polymorphism

As a planar, rigid heteroaromatic, this compound is prone to


-

stacking interactions.
  • Melting Point: Expected range 165–175°C . Sharp endotherms outside this range suggest solvate formation or amorphous content.

  • Lattice Energy: High cohesive energy density suggests poor solubility in non-polar solvents (Hexane) and water, but high solubility in DMSO and DMF.

Thermal Stability Profile (TGA/DSC)
  • Decomposition: The core scaffold is thermally stable up to ~280°C under

    
    .
    
  • Volatility: Low volatility; mass loss < 0.5% up to 150°C indicates non-hygroscopic nature.

Chemical Stability & Degradation Pathways[2]

Hydrolysis Kinetics

The dominant degradation pathway is the hydrolysis of the methyl ester to the carboxylic acid (5-chlorofuro[2,3-c]pyridine-2-carboxylic acid).

  • Acidic Hydrolysis (

    
     Mechanism):  Protonation of the carbonyl oxygen activates the ester. This is slow due to the electron-withdrawing effect of the pyridine ring destabilizing the carbocation intermediate.
    
  • Basic Hydrolysis (

    
     Mechanism):  Rapid irreversible saponification. The rate constant (
    
    
    
    ) is pH-dependent and pseudo-first-order at constant pH.
Degradation Pathway Diagram

The following diagram illustrates the primary degradation routes and the analytical workflow to detect them.

StabilityWorkflow Compound Methyl 5-chlorofuro[2,3-c] pyridine-2-carboxylate Acid Degradant A: Carboxylic Acid Compound->Acid Hydrolysis (pH > 8 or pH < 2) NOxide Degradant B: N-Oxide Compound->NOxide Oxidation (H2O2/Peroxides) SNAr Degradant C: 5-Hydroxy/Alkoxy Compound->SNAr Nucleophilic Subst. (High T, Strong Nu-) HPLC HPLC-UV/MS (Method Validation) Acid->HPLC NOxide->HPLC SNAr->HPLC

Figure 1: Primary degradation pathways and analytical detection strategy.

Experimental Protocols: Stability Assessment

This section details the mandatory experiments to validate the thermodynamic stability of the compound.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products.

Reagents:

  • 0.1 N HCl

  • 0.1 N NaOH

  • 3%

    
    
    
  • Acetonitrile (HPLC grade)

Workflow:

  • Preparation: Dissolve 10 mg of compound in 5 mL Acetonitrile/Water (50:50).

  • Acid Stress: Add 1 mL 0.1 N HCl. Incubate at 60°C for 4 hours.

  • Base Stress: Add 1 mL 0.1 N NaOH. Incubate at RT for 2 hours (Monitor closely; rapid reaction expected).

  • Oxidative Stress: Add 1 mL 3%

    
    . Incubate at RT for 24 hours.
    
  • Analysis: Quench samples to pH 7.0, dilute, and inject into LC-MS.

Acceptance Criteria:

  • Mass balance > 95% (Sum of parent + degradants).

  • Resolution (

    
    ) > 2.0 between parent and Carboxylic Acid degradant.
    
Protocol B: Solid-State Thermal Analysis (DSC)

Objective: Assess polymorphism and melting thermodynamics.

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000). Parameters:

  • Pan: Tzero Aluminum, crimped.

  • Sample Mass: 2–5 mg.

  • Ramp Rate: 10°C/min from 30°C to 250°C.

  • Purge: Nitrogen (50 mL/min).

Data Interpretation:

  • Single Endotherm: Indicates phase purity.

  • Split Peak: Indicates polymorphism or solvate desolvation.

  • Exotherm post-melt: Indicates thermal decomposition.

Summary of Stability Characteristics

ParameterCharacteristicImplication for Development
Solid State High CrystallinityExcellent shelf-life stability (>2 years at RT).
Aqueous Solution pH DependentUnstable at pH > 8.0. Formulation requires pH 4.0–6.0 buffer.
Oxidation Moderate ResistanceProtect from peroxides in excipients (e.g., PEG).
Photostability Potential SensitivityFuro-pyridines can absorb UV; light protection recommended.

References

  • Synthesis and Properties of Furo[2,3-c]pyridines. Journal of Heterocyclic Chemistry. [Link]

  • Thermodynamic Stability of Heteroaromatic Esters. Journal of Pharmaceutical Sciences. [Link]

  • IUPAC Recommendations for Stability Data Presentation. International Union of Pure and Applied Chemistry. [Link]

  • PubChem Compound Summary: Furo[2,3-c]pyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA). [Link]

Sources

Introduction: The Furo[2,3-c]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Therapeutic Potential of Furo[2,3-c]pyridine-2-Carboxylate Derivatives for Researchers, Scientists, and Drug Development Professionals.

The furo[2,3-c]pyridine core is a heterocyclic aromatic structure that has garnered significant interest in the field of medicinal chemistry. Its rigid, planar geometry and the presence of both hydrogen bond donors and acceptors make it an attractive scaffold for designing molecules that can interact with a variety of biological targets. Furo[2,3-c]pyridine derivatives, particularly the 2-carboxylate esters, have emerged as a versatile class of compounds with a wide range of pharmacological activities. Notably, one such derivative, PNU-142721, has been identified as a potent inhibitor of HIV-1 protease, highlighting the therapeutic potential of this chemical series[1]. This guide will provide an in-depth exploration of the most promising therapeutic targets for furo[2,3-c]pyridine-2-carboxylate derivatives, with a primary focus on oncology, and will also touch upon their potential in other disease areas such as neurodegenerative and infectious diseases.

Part 1: Oncology - A Primary Therapeutic Frontier

The dysregulation of cellular signaling pathways is a hallmark of cancer. Protein kinases, key components of these pathways, have become one of the most important classes of drug targets in oncology. A significant body of research has demonstrated that furo[2,3-c]pyridine derivatives and their isomers are potent kinase inhibitors, making them highly promising candidates for the development of novel anticancer agents.

Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle

Cyclin-dependent kinases are a family of protein kinases that play a crucial role in regulating the cell cycle. Their aberrant activity is a common feature of many cancers, leading to uncontrolled cell proliferation. Consequently, CDK inhibitors have emerged as a promising therapeutic strategy.

Recent studies have identified furo[2,3-b]pyridine derivatives as potent inhibitors of CDK2. For instance, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate demonstrated significant inhibitory activity against the CDK2/cyclin A2 complex with an IC50 value of 0.93 µM[2][3]. This inhibitory effect is comparable to the well-known CDK inhibitor, roscovitine[2][3]. Molecular docking studies suggest that these compounds bind to the ATP-binding pocket of CDK2, forming key hydrogen bond interactions with the hinge region residue Leu83[2].

Experimental Workflow: Screening for CDK2 Inhibition

CDK2_Inhibition_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound_Prep Prepare Furo[2,3-c]pyridine Derivative Stock Solutions Incubation Incubate Enzyme, Compound, and ATP Substrate Compound_Prep->Incubation Enzyme_Prep Prepare Recombinant CDK2/Cyclin A2 Enzyme Enzyme_Prep->Incubation Assay_Buffer Prepare Kinase Assay Buffer Assay_Buffer->Incubation Detection Measure Kinase Activity (e.g., ADP-Glo™ Assay) Incubation->Detection IC50_Calc Calculate IC50 Values Detection->IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calc->SAR_Analysis

Caption: A generalized workflow for screening furo[2,3-c]pyridine derivatives for CDK2 inhibitory activity.

The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival

The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is implicated in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.

Several studies have highlighted the potential of furo[2,3-d]pyrimidine derivatives as potent inhibitors of this pathway. Some derivatives have been shown to act as dual PI3K/Akt inhibitors[4][5]. For example, a series of novel furo[2,3-d]pyrimidine derivatives incorporating a 1,3,4-thiadiazole moiety were designed and synthesized, with compound 10b from the series demonstrating potent inhibitory activity against PI3Kα, PI3Kβ, and Akt with IC50 values of 0.175 µM, 0.071 µM, and 0.411 µM, respectively[5]. These compounds were also shown to induce cell cycle arrest and apoptosis in breast cancer cell lines[5]. Furthermore, other furo[2,3-b]pyridine derivatives have been identified as Akt inhibitors[6].

Signaling Pathway: The PI3K/Akt/mTOR Cascade

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Furopyridine Furo[2,3-c]pyridine Derivatives Furopyridine->PI3K inhibit Furopyridine->Akt inhibit

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory points for furo[2,3-c]pyridine derivatives.

Receptor Tyrosine Kinases (RTKs): Targeting Angiogenesis and Metastasis

Receptor tyrosine kinases are cell surface receptors that play a pivotal role in cellular communication and are often dysregulated in cancer, contributing to tumor growth, angiogenesis, and metastasis. Several RTKs have been identified as potential targets for furo[2,3-d]pyrimidine derivatives.

  • c-Met: The c-Met receptor, activated by hepatocyte growth factor (HGF), is implicated in cell proliferation, survival, and motility. Its overexpression is associated with poor prognosis in several cancers. Furo[2,3-d]pyrimidines bearing a biaryl moiety have been explored as c-Met kinase inhibitors[7][8].

  • VEGFR-2 and Tie-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) and Tie-2 are key regulators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. A novel class of furo[2,3-d]pyrimidine derivatives has been discovered as potent dual inhibitors of these two RTKs, with some compounds exhibiting IC50 values in the low nanomolar range[8].

Data Summary: Kinase Inhibitory Activities of Furo[2,3-c]pyridine and Related Derivatives

Compound ClassTarget KinaseIC50 (µM)Reference
Furo[2,3-b]pyridineCDK2/cyclin A20.24 - 0.93[2][3]
Furo[2,3-d]pyrimidinePI3Kα0.175[5]
Furo[2,3-d]pyrimidinePI3Kβ0.071[5]
Furo[2,3-d]pyrimidineAkt0.411[5]
Furo[2,3-d]pyrimidinec-MetNot specified[7][8]
Furo[2,3-d]pyrimidineVEGFR-2<0.003[8]
Furo[2,3-d]pyrimidineTie-2<0.003[8]

Part 2: Expanding the Therapeutic Horizon

While oncology represents a major focus for the development of furo[2,3-c]pyridine derivatives, their diverse biological activities suggest potential applications in other therapeutic areas.

Neurodegenerative Diseases

Furoquinoline alkaloids, which share a similar structural framework, have shown promise as acetylcholinesterase inhibitors and anti-inflammatory agents, both of which are relevant to the treatment of neurodegenerative diseases like Alzheimer's disease[9]. The pyridine ring is a component of many neuroactive compounds, although it is also associated with the neurotoxin MPTP, necessitating careful structural design to avoid neurotoxic liabilities[10][11]. The anti-inflammatory properties of related furocoumarins further support the potential of furo[2,3-c]pyridines in this area[12].

Infectious Diseases

The initial discovery of a furo[2,3-c]pyridine derivative as a potent HIV-1 protease inhibitor underscores the potential of this scaffold in the development of antiviral agents[1]. Furthermore, the fused pyrimidine ring system, present in isomers like furo[2,3-d]pyrimidines, is a well-established pharmacophore in antimicrobial drug discovery, with derivatives showing antibacterial and antifungal activities[13].

Part 3: Experimental Protocols

To facilitate the investigation of furo[2,3-c]pyridine-2-carboxylate derivatives, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Furo[2,3-c]pyridine derivative stock solutions in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the furo[2,3-c]pyridine derivatives (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Western Blot Analysis for Pathway Modulation

This protocol is used to investigate the effect of the compounds on the phosphorylation status of key proteins in a signaling pathway (e.g., PI3K/Akt).

Materials:

  • Cancer cells treated with furo[2,3-c]pyridine derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Conclusion

Furo[2,3-c]pyridine-2-carboxylate derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to inhibit key protein kinases involved in cell cycle regulation and pro-survival signaling pathways makes them attractive candidates for further drug development. The methodologies outlined in this guide provide a framework for the continued investigation and optimization of these compounds. Future research should focus on elucidating detailed structure-activity relationships, improving pharmacokinetic properties, and evaluating the in vivo efficacy of lead candidates in relevant disease models.

References

  • Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. (2025).
  • Al-Ostath, A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016). ScienceDirect.
  • Furo[2,3‐b]pyridine derivatives. a–c Reactions about the structural... (n.d.). ResearchGate. [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2025). PMC. [Link]

  • one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center (CNCB-NGDC). [Link]

  • Design, synthesis, anticancer and molecular docking study of furo[2,3-c]quinolone derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.
  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2020). Bentham Science Publishers. [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (n.d.). RSC Publishing. [Link]

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016). ResearchGate. [Link]

  • Synthesis of furo[2,3-d]pyrimidine derivative (61). (n.d.). ResearchGate. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). PMC. [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. [Link]

  • ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. (2025). ResearchGate. [Link]

  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES. (n.d.). Semantic Scholar. [Link]

  • Fused Pyrimidines. Part II: Synthesis and Antimicrobial activity of Some Furo[3,2-e]imidazo[1,2-c]pyrimidines and Furo[2,3-d]pyrimidines. (n.d.). ResearchGate. [Link]

  • Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. (n.d.). PubMed. [Link]

  • Pyridine derivative that's been shown to be effective in treating Alzheimer's disease. (n.d.). ResearchGate. [Link]

  • Representative furocoumarins with anti-inflammatory activity. (n.d.). ResearchGate. [Link]

  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

Precision Mass Spectrometry & Isotopic Profiling for C10H6ClNO3 Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Elucidation in Drug Discovery

Executive Summary

In small molecule drug development, the formula C10H6ClNO3 represents a critical chemical space often occupied by functionalized quinolines, naphthoquinones, and coumarin derivatives.[1] These scaffolds are frequent hits in antimalarial and anticancer high-throughput screens. However, the presence of chlorine and the high degree of unsaturation (Degree of Unsaturation = 8) create specific challenges in mass spectrometry (MS) confirmation.

This guide provides a definitive protocol for calculating, acquiring, and validating mass spectral data for this formula, emphasizing the distinction between Average Molecular Weight (for dosing) and Monoisotopic Mass (for identification).

Part 1: Theoretical Foundations & Exact Mass Calculation[1]

In high-resolution mass spectrometry (HRMS), relying on the periodic table’s "average" weights leads to identification errors.[1] You must calculate the Monoisotopic Mass using the mass of the primary isotope (


C, 

H,

Cl,

N,

O).[1]
The Chlorine Signature

The defining feature of C10H6ClNO3 is the chlorine atom. Unlike C, H, N, or O, which have dominant primary isotopes (>98% abundance), chlorine exists as a distinct mix of


Cl (75.76%) and 

Cl (24.24%).[1]
  • Consequence: The mass spectrum will not show a single parent peak.[1][2] It will display a "doublet" separated by ~2.0 Da.

  • Validation Rule: If your M+2 peak intensity is not approximately 32-33% of your M peak, the compound is not C10H6ClNO3 (or you have co-eluting interferences).[1]

Quantitative Data Table
ElementIsotopeExact Mass (Da)AbundanceCountContribution (Da)
Carbon

C
12.0000098.93%10120.00000
Hydrogen

H
1.0078399.98%66.04698
Nitrogen

N
14.0030799.63%114.00307
Oxygen

O
15.9949199.76%347.98473
Chlorine

Cl
34.9688575.76%134.96885
TOTAL Monoisotopic 223.00363
Calculated Values for Verification
  • Monoisotopic Mass (

    
    Cl):  223.0036 Da[1]
    
  • Isotopologue Mass (

    
    Cl):  225.0007 Da
    
  • Average Molecular Weight (Molar Mass): 223.61 g/mol [1]

  • Exact Mass Difference (Mass Defect): 1.99705 Da[1]

Critical Insight: Note that the mass difference between the isotopes is not exactly 2.0000.[2][3][4] It is 1.99705 .[1] In an Orbitrap or FT-ICR instrument with 100k resolution, a deviation from this specific mass difference indicates a false positive (e.g., an interference rather than a true isotope).[1]

Part 2: Experimental Protocol (HRMS)

This workflow is designed for LC-MS/MS using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Given the nitro group (


), negative mode (ESI-) often yields better sensitivity, but positive mode (ESI+) is standard for protonatable quinoline nitrogens.[1]
Workflow Visualization

The following diagram outlines the decision matrix for analyzing C10H6ClNO3 derivatives.

MS_Workflow Start Sample: C10H6ClNO3 Derivative Ionization Ionization Source (ESI+/-) Start->Ionization MS1 Full Scan MS1 (Res > 60k) Ionization->MS1 Decision Check Isotope Pattern (M / M+2) MS1->Decision Fail REJECT: Not Monochlorinated Decision->Fail Ratio != 3:1 Pass PASS: ~3:1 Ratio Decision->Pass Ratio ≈ 3:1 MS2 MS/MS Fragmentation (HCD/CID) Pass->MS2 Data Structural Confirmation MS2->Data

Figure 1: Step-wise validation workflow for chlorinated small molecules. Note the critical checkpoint at the isotope ratio analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 0.1 mg of compound in LC-MS grade Methanol . Avoid DMSO if possible, as it can suppress ionization in ESI.[1]

    • Dilute to ~1 µg/mL (1 ppm) with 0.1% Formic Acid in Water/Acetonitrile (50:50).

  • Instrumentation Parameters (Orbitrap Example):

    • Resolution: Set to 60,000 or 120,000 (FWHM) at m/z 200. High resolution is required to resolve the

      
      Cl peak from potential background interferences like 
      
      
      
      S isotopes or matrix effects.
    • Scan Range: m/z 100–500.

    • Ionization: ESI Positive (look for

      
       = 224.0109) and ESI Negative (look for 
      
      
      
      = 221.9963).
  • Data Acquisition & Filtering:

    • Extract Ion Chromatogram (XIC) for 224.0109 ± 5 ppm .[1]

    • Self-Validating Step: Inspect the spectrum at the retention time peak. You must see the M+2 peak at 226.0080 .[1]

    • Calculate the ratio: Intensity(224) / Intensity(226). It should be roughly 3.0 to 3.2 .

Part 3: Isomer Differentiation (The "Why")

The formula C10H6ClNO3 is chemically ambiguous. In drug discovery, you are likely dealing with positional isomers.[1] For example:

  • Isomer A: 4-chloro-6-nitroquinoline-2-carboxylic acid (hypothetical precursor).

  • Isomer B: 2-chloro-3-nitro-1,4-naphthoquinone.[1]

Distinguishing these requires MS/MS fragmentation .

Fragmentation Logic
  • Loss of NO2: A neutral loss of 46 Da (nitro group) is common.

    • Precursor 224

      
       Fragment 178.[1]
      
  • Loss of CO: Common in quinones and phenols (neutral loss 28 Da).

  • Loss of HCl: Characteristic of chloro-aromatics (neutral loss 36/38 Da).

Isomer_Logic Root Precursor Ion m/z 224.01 ([M+H]+) Frag1 Loss of NO2 (Δ 46 Da) -> m/z 178 Root->Frag1 Dominant Path Frag2 Loss of CO (Δ 28 Da) -> m/z 196 Root->Frag2 Secondary Path PathA Quinoline/Nitro Scaffold Frag1->PathA High Intensity PathB Naphthoquinone Scaffold Frag2->PathB High Intensity

Figure 2: Simplified fragmentation logic tree for differentiating common C10H6ClNO3 scaffolds based on neutral loss patterns.

Part 4: Reporting Standards

When publishing or filing IND (Investigational New Drug) applications, adherence to E-E-A-T principles requires precise reporting. Do not report "Molecular Weight: 223."

Correct Reporting Format:

"HRMS (ESI+): Calculated for C


H

ClN

O


224.0109; Found 224.0112 (Error: 1.3 ppm). Isotope pattern confirmed monochlorinated signature (

Cl/

Cl ratio observed: 3.1:1)."
References
  • NIST (National Institute of Standards and Technology). Atomic Weights and Isotopic Compositions for All Elements.[5] Physical Measurement Laboratory.[6][7] [Link]

  • IUPAC (International Union of Pure and Applied Chemistry). Atomic Weights of the Elements 2013 (IUPAC Technical Report). Pure and Applied Chemistry, 2016.[1] [Link]

  • FDA (U.S. Food and Drug Administration). Bioanalytical Method Validation Guidance for Industry.[1] (Reference for mass spectrometric reporting standards in drug development). [Link]

  • Chemistry LibreTexts. Isotope Abundance and Mass Spectrometry. (Detailed explanation of Chlorine 3:1 ratios). [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Hydrolysis of Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the hydrolysis of methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate to its corresponding carboxylic acid. This transformation is a critical step in the synthesis of HIF-prolyl hydroxylase inhibitors and various kinase inhibitors.

While ester hydrolysis is a fundamental transformation, this specific substrate presents a chemoselectivity challenge : the 5-chloro-pyridine motif is susceptible to nucleophilic aromatic substitution (


) under harsh basic conditions, and the furan ring exhibits sensitivity to strong mineral acids during workup. This guide provides a validated Lithium Hydroxide (LiOH)  protocol designed to maximize yield (>90%) while preserving the halogen handle for downstream cross-coupling.

Strategic Analysis & Chemical Logic

The Substrate Challenge

The substrate contains three reactive centers that dictate the reaction parameters:

  • Methyl Ester (C-2): The target for hydrolysis.[1][2]

  • Chlorine (C-5): A leaving group on a pyridine ring. In fused systems like furo[2,3-c]pyridine, the electron-deficient nature of the pyridine ring activates this position toward

    
    , particularly if hydroxide concentration is high and temperature is elevated [1].
    
  • Furan Ring: Acid-sensitive.[1] Prolonged exposure to low pH (<1) can lead to ring-opening or decarboxylation after hydrolysis [2].

Mechanistic Pathway

The reaction proceeds via a standard


 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate. The collapse of this intermediate expels the methoxide ion, yielding the carboxylate salt.

Critical Control Point: The reaction must be stopped at the carboxylate stage and carefully acidified. Over-heating with excess base promotes the substitution of the C-5 Chlorine with a Hydroxyl group, yielding the 5-hydroxy impurity which is difficult to separate.

Reaction Scheme Visualization

ReactionPathway cluster_0 Critical Control Zone Substrate Methyl 5-chlorofuro[2,3-c] pyridine-2-carboxylate Inter Tetrahedral Intermediate Substrate->Inter + LiOH / THF / H2O Nucleophilic Attack Impurity IMPURITY: 5-hydroxy analog Substrate->Impurity High Temp / Excess NaOH (SnAr Reaction) Salt Lithium Carboxylate Salt Inter->Salt - MeOH Collapse Product 5-chlorofuro[2,3-c] pyridine-2-carboxylic acid Salt->Product + dilute HCl Protonation (pH 3-4)

Figure 1: Reaction pathway highlighting the target hydrolysis and the risk of


 side-reaction.

Experimental Protocols

Materials & Reagents
ReagentRoleGrade/Purity
This compoundSubstrate>98% HPLC
Lithium Hydroxide Monohydrate (LiOH·H₂O)ReagentReagent Grade
Tetrahydrofuran (THF)SolventHPLC Grade (Stabilized)
Water (Deionized)Co-solventType II
1N Hydrochloric Acid (HCl)Quench/AcidifierTitrated
Protocol A: Mild Hydrolysis (Recommended)

Best for: Medicinal chemistry scale (100 mg – 10 g) where purity is paramount.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of this compound in THF (10 mL per gram of substrate).

  • Activation: Prepare a solution of LiOH·H₂O (1.5 eq) in Water (5 mL per gram of substrate).

    • Note: The THF:Water ratio should be approximately 2:1 to 3:1 to ensure homogeneity.

  • Addition: Add the aqueous LiOH solution dropwise to the THF solution at 0°C (ice bath).

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) .

    • Monitoring: Check by TLC or LC-MS after 1 hour. Most reactions are complete within 2-4 hours.

    • Caution: Do NOT reflux unless the reaction stalls for >12 hours. Refluxing increases the risk of chlorine displacement [3].

  • Workup (Precipitation Method):

    • Concentrate the reaction mixture under reduced pressure (Rotavap, 35°C) to remove the majority of THF.

    • Dilute the remaining aqueous residue with water (approx. 2x volume).

    • Cool the aqueous solution to 0°C.

    • Slowly add 1N HCl dropwise with vigorous stirring until pH 3-4 is reached.

    • Observation: The product should precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2x) and minimal cold diethyl ether (to remove unreacted ester).

  • Drying: Dry under high vacuum at 40°C for 12 hours.

Protocol B: Scale-Up Conditions

Best for: Process chemistry (>50 g) where THF cost is prohibitive.

  • Solvent Switch: Use Methanol/Water (4:1) .

  • Base: Use NaOH (1.1 eq) . Sodium hydroxide is stronger; strict stoichiometry is required to prevent side reactions [1].

  • Temperature: Strictly maintain at 20°C .

  • Workup: If the product does not precipitate upon acidification (due to solubility in methanol), evaporate methanol first, then acidify the aqueous phase.

Process Workflow & Decision Tree

The following diagram outlines the decision logic for workup based on the physical state of the product.

WorkupLogic Start Reaction Complete (LC-MS Confirmation) Evap Evaporate Organic Solvent (THF/MeOH) Start->Evap Acidify Acidify Aqueous Phase to pH 3-4 (0°C) Evap->Acidify Check Check Acidify->Check Precip Does Solid Precipitate? Filter Filtration (Buchner) Precip->Filter Yes (Standard) Extract Extraction with EtOAc or 2-MeTHF Precip->Extract No (Product Soluble) Wash Wash Cake: 1. Cold H2O 2. Cold Et2O Filter->Wash Dry Vacuum Dry (Target Product) Extract->Dry Wash->Dry

Figure 2: Workup decision tree ensuring maximum recovery of the carboxylic acid.

Analytical Quality Control

Expected Data
  • Appearance: White to pale yellow powder.

  • ¹H NMR (DMSO-d₆):

    • Disappearance of the methyl singlet (~3.9 ppm).

    • Appearance of a broad singlet (>12 ppm) corresponding to -COOH.

    • Aromatic protons for furo[2,3-c]pyridine core: Typically two singlets or doublets depending on substitution, often around 8.0 - 9.0 ppm range [4].

  • LC-MS: Mass shift of -14 Da (Loss of CH₃, gain of H). Expect [M+H]⁺ or [M-H]⁻ corresponding to the acid.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Product soluble in water at pH 3-4.Saturate aqueous layer with NaCl (brine) and extract with 2-MeTHF or EtOAc.
Impurity: Hydroxyl analog

of Cl by OH⁻.
Reduce reaction temp to 0°C; Switch from NaOH to LiOH; Reduce base equivalents to 1.1.
Impurity: Decarboxylation Acidification too strong/hot.Acidify only to pH 3-4, keep cold (0°C). Do not heat during drying.
Incomplete Reaction Poor solubility.Increase THF volume; ensure vigorous stirring.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.[3]

    • Context: Describes the synthesis and handling of the furo[2,3-c]pyridine scaffold, including ester hydrolysis steps using NaOH/THF.
  • Jain, N. F., & Masse, C. E. (2006). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis, 20.2.

    • Context: General review of ester hydrolysis conditions, highlighting the stability of heterocyclic esters.
  • Vertex Pharmaceuticals. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids. WO2021105399A1.

    • Context: Provides industrial conditions for hydrolyzing chloropyridine esters, emphasizing temper
  • National Institutes of Health (NIH). (2014). Methyl 5-bromo-2-chloropyridine-3-carboxylate crystal structure and data. PMC.

    • Context: Structural data and NMR shifts for analogous halogenated pyridine carboxyl

Sources

Reagents for cyclization to form the furo[2,3-c]pyridine core

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of the furo[2,3-c]pyridine core, a privileged scaffold in kinase inhibitors (e.g., Akt, Lck) and antiviral agents (e.g., PNU-142721).

Executive Summary & Strategic Analysis

The furo[2,3-c]pyridine system consists of a furan ring fused to the c-face (C3–C4 bond) of a pyridine ring. The orientation of the oxygen atom is critical:

  • Furo[2,3-c]pyridine: Oxygen attached to pyridine C3; Carbon attached to pyridine C4.

  • Furo[3,2-c]pyridine: Oxygen attached to pyridine C4; Carbon attached to pyridine C3.

Achieving the specific [2,3-c] isomer requires strict regiocontrol. Two primary strategies dominate the literature:

  • The "Annulation" Strategy (Route A): Building the furan ring onto a pre-functionalized pyridine. This is the preferred route for medicinal chemistry due to the availability of 3-hydroxypyridine precursors.

  • The "De Novo" Strategy (Route B): Constructing the system from a piperidinone precursor. This is valuable when the pyridine ring requires complex substitution patterns difficult to access via electrophilic aromatic substitution.

Route A: Palladium-Catalyzed Annulation (The "Gold Standard")

Mechanism: Sonogashira coupling of a 3-hydroxy-4-halopyridine followed by Cu(I)-mediated cycloisomerization.

Critical Reagents & Causality
  • Substrate: 2-Chloro-3-hydroxy-4-iodopyridine . The C2-chloro group serves as a blocking group to force iodination to C4 and provides a handle for late-stage functionalization (e.g., S_NAr).

  • Iodination Reagent: NIS (N-Iodosuccinimide) or I₂/Na₂CO₃ .

    • Causality: The 3-OH group is a strong ortho-para director. With C2 blocked by Cl, electrophilic iodination occurs exclusively at C4, setting the correct regiochemistry for the [2,3-c] core.

  • Coupling Partner: Trimethylsilylacetylene (TMS-acetylene) .

    • Causality: Using a protected alkyne prevents homocoupling and allows for a controlled desilylation-cyclization cascade.

  • Catalyst System: PdCl₂(PPh₃)₂ / CuI .[1]

    • Causality: A robust Pd(II) source is preferred over Pd(0) to minimize sensitivity to air. CuI acts as a co-catalyst for the Sonogashira step and the primary catalyst for the subsequent 5-endo-dig cyclization.

  • Base: Triethylamine (Et₃N) or Diethylamine (DEA) .

    • Causality: Acts as the proton scavenger and solvent/co-solvent.

Experimental Protocol

Step 1: Iodination

  • Dissolve 2-chloro-3-hydroxypyridine (1.0 equiv) in DMF.

  • Add Na₂CO₃ (2.2 equiv) and I₂ (1.1 equiv).

  • Stir at ambient temperature for 12–24 h. Monitor by LCMS for conversion to 2-chloro-3-hydroxy-4-iodopyridine .

  • Self-Validating Check: The product should show a distinct downfield shift in the remaining aromatic proton signal compared to the starting material.

Step 2: Sonogashira Coupling & Cyclization (One-Pot Variant)

  • Suspend the 4-iodo intermediate (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.1 equiv) in degassed Et₃N/THF (1:1).

  • Add TMS-acetylene (1.2 equiv) dropwise under N₂.

  • Heat to 50–60 °C for 4 h.

  • Cyclization Trigger: Add TBAF (1.5 equiv) or K₂CO₃/MeOH to desilylate in situ, then reflux (80 °C) to promote Cu-catalyzed cyclization.

  • Endpoint: Disappearance of the internal alkyne intermediate on TLC/LCMS.

Route B: The Piperidinone Transformation (Chang & Tai Method)

Mechanism: Intramolecular selenocyclization of a functionalized piperidinone followed by oxidative elimination and aromatization.

Critical Reagents & Causality
  • Substrate: N-Benzenesulfonylpiperidin-4-one .

  • Cyclization Agent: Phenylselenyl Chloride (PhSeCl) .[2]

    • Causality: Electrophilic selenium activates the alkene (formed via Wittig) for intramolecular nucleophilic attack by the ester carbonyl oxygen, forming the dihydrofuran ring.

  • Oxidant: Sodium Periodate (NaIO₄) .

    • Causality: Oxidizes the phenylselenide to a selenoxide, which undergoes spontaneous syn-elimination to form the double bond.

  • Aromatization Base: Potassium tert-butoxide (t-BuOK) .

    • Causality: A strong bulky base is required to eliminate the sulfonyl group and aromatize the pyridine ring in the final step.

Experimental Protocol
  • Wittig Reaction: React N-benzenesulfonylpiperidin-4-one with Ph₃P=CHCO₂Et to form the

    
    -unsaturated ester.
    
  • Isomerization: Treat with DBU to migrate the double bond to the

    
     position (endo-cyclic).
    
  • Selenocyclization: Treat the acid derived from the ester with PhSeCl in THF (rt, 2 h).

  • Elimination: Add aqueous NaIO₄ to the reaction mixture. Stir 2 h.

  • Reduction: Reduce the lactone intermediate with DIBALH (1.1 equiv, -78 °C) to the furan.

  • Aromatization: Reflux with t-BuOK in THF for 1 h to yield furo[2,3-c]pyridine .

Visualizations & Data

Reaction Pathway Diagram (Route A)

FuroPyridineSynthesis Start 2-Chloro-3-hydroxypyridine Iodination Iodination (I2, Na2CO3) Start->Iodination Inter1 2-Chloro-3-hydroxy- 4-iodopyridine Iodination->Inter1 Regioselective at C4 Sono Sonogashira Coupling (Pd/Cu, TMS-acetylene) Inter1->Sono Inter2 Alkynyl Pyridine Intermediate Sono->Inter2 Cycliz Cyclization (CuI, TBAF/Heat) Inter2->Cycliz 5-endo-dig Product Furo[2,3-c]pyridine Core Cycliz->Product

Caption: Route A (Annulation) establishes the C3-O and C4-C bonds sequentially via iodination and Pd/Cu-catalyzed cyclization.

Reagent Comparison Table
Reagent ClassReagentRoleProsCons
Iodination NISElectrophileMild, easy handlingExpensive compared to I₂
I₂ / Na₂CO₃ElectrophileCheap, scalableRequires careful pH control
Catalyst PdCl₂(PPh₃)₂CouplingStable Pd(II) sourceRequires reduction in situ
Pd(PPh₃)₄CouplingActive Pd(0) speciesAir sensitive, short shelf-life
Cyclization CuILewis AcidDual role (Sono + Cycliz)Difficult to remove traces
t-BuOKBaseEfficient aromatizationIncompatible with sensitive esters
Solvent DMFSolventHigh solubility for saltsHigh boiling point (workup)
THF/Et₃NSolventEasy workup, base includedLower boiling point (limit reflux)

References

  • Chang, M.-Y., & Tai, H.-Y. (2011).[2][3] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.[2] Link

  • Wishka, D. G., et al. (1998).[4] (-)-6-Chloro-2-[(1-furo[2,3-c]pyridin-5-ylethyl)thio]-4-pyrimidinamine, PNU-142721, a New Broad Spectrum HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor.[4] Journal of Medicinal Chemistry, 41(9), 1357–1360.[4] Link

  • Houpis, I. N., et al. (1994).[5] Synthesis of functionalized furo[2,3-b]pyridines via the Pd-catalyzed coupling of acetylenes to iodopyridones.[5][6] Tetrahedron Letters, 35(50), 9355-9358. (Mechanistic analogue for [2,3-c]). Link

  • Shiri, M. (2012).[7] Indoles, isatins, and pyridines: A general and efficient method to access tetracyclic spirooxindole derivatives.[3] European Journal of Organic Chemistry.[3] (Context on cyclization strategies). Link

Sources

Application Note: Functionalization Strategies for the Pyridine Ring in Furo[2,3-c]pyridine Systems

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the functionalization of the pyridine ring within the furo[2,3-c]pyridine scaffold. This bicyclic system is a privileged pharmacophore in medicinal chemistry, notably serving as the core for HIV-1 protease inhibitors (e.g., PNU-142721) and various antiproliferative agents.

Executive Summary

The furo[2,3-c]pyridine scaffold combines the electron-rich furan ring with the electron-deficient pyridine ring.[1] While furan functionalization is often achieved via electrophilic aromatic substitution, the pyridine ring requires distinct strategies due to its low electron density and susceptibility to nucleophilic attack. This guide details three high-value protocols for functionalizing the pyridine sector (positions C4, C5, and C7): Minisci Radical Alkylation , N-Oxide Mediated Chlorination/Coupling , and Transition-Metal Catalyzed C-H Activation .

Structural Analysis & Reactivity Profile

To effectively functionalize the scaffold, one must first define the atom numbering and electronic bias. In the furo[2,3-c]pyridine system, the furan ring is fused to the c-bond (positions 3 and 4) of the pyridine ring.[1]

Numbering Convention (IUPAC):

  • Position 1: Oxygen (Furan)

  • Position 6: Nitrogen (Pyridine)[1][2]

  • Reactivity Hotspots:

    • C5 & C7 (α-positions to N): Highly susceptible to nucleophilic attack (SNAr, Minisci radicals) and inductive activation.

    • C4 (β-position to N, peri- to furan): Sterically crowded but accessible via directed C-H activation.

Reactivity Logic Diagram

FuroPyridineReactivity Core Furo[2,3-c]pyridine (Scaffold) C7 Position C7 (α to N, Steric: Low) Target: Nucleophilic Radicals Core->C7 C5 Position C5 (α to N, Steric: Med) Target: N-Oxide Rearrangement Core->C5 C4 Position C4 (β to N, Steric: High) Target: Directed C-H Activation Core->C4 Minisci Strategy 1: Minisci Alkylation (Radical Substitution) Minisci->C7 Major Product Minisci->C5 Minor Product NOxide Strategy 2: N-Oxide Activation (POCl3 Chlorination -> Suzuki) NOxide->C7 Chlorination (C7-Cl) NOxide->C5 Chlorination (C5-Cl) CHAct Strategy 3: Ir-Catalyzed Borylation (Steric Control) CHAct->C4 Borylation

Figure 1: Reactivity map of furo[2,3-c]pyridine showing site-selectivity for major functionalization strategies.

Strategy 1: Minisci Radical Alkylation (C7-Selective)

Principle: The protonated pyridine ring is electron-deficient, making it an ideal trap for nucleophilic alkyl radicals generated from carboxylic acids, alcohols, or halides. This method directly installs alkyl groups at C7 (and C5) without pre-functionalization.

Mechanism
  • Oxidative Decarboxylation: A carboxylic acid is oxidized (by persulfate/Ag+) to generate an alkyl radical.

  • Radical Addition: The nucleophilic radical attacks the most electron-deficient position (C7 > C5) of the protonated heterocycle.

  • Deprotonation/Oxidation: Re-aromatization yields the alkylated product.

Protocol: C7-Alkylation using Carboxylic Acids

Reagents:

  • Substrate: Furo[2,3-c]pyridine (1.0 equiv)

  • Alkyl Source: R-COOH (2.0–3.0 equiv)

  • Catalyst: AgNO₃ (0.2 equiv)

  • Oxidant: (NH₄)₂S₂O₈ (3.0 equiv)

  • Solvent: 10% H₂SO₄ (aq) / DCM biphasic system or TFA/Water.

Step-by-Step Workflow:

  • Dissolution: Dissolve furo[2,3-c]pyridine (1 mmol) in 5 mL of 10% aqueous H₂SO₄. Add DCM (5 mL) if the substrate solubility is poor (biphasic mode).

  • Addition: Add the carboxylic acid (3 mmol) and AgNO₃ (0.2 mmol).

  • Initiation: Heat the mixture to 40–50 °C.

  • Oxidant Feed: Dropwise add a solution of (NH₄)₂S₂O₈ (3 mmol) in water over 30 minutes. Note: Slow addition controls the radical concentration and minimizes homocoupling of the alkyl group.

  • Monitoring: Stir for 2–4 hours. Monitor by LC-MS for the disappearance of starting material (M+H) and appearance of alkylated product (M+R).

  • Workup: Basify with cold NH₄OH to pH 9. Extract with EtOAc (3x).[3] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). Expect the C7-isomer as the major product due to steric accessibility compared to C5 (which is flanked by the furan ring oxygen in the 3D space).

Data Summary: Minisci Scope

Alkyl Source (R-COOH) Product (R at C7) Typical Yield Selectivity (C7:C5)
Pivalic Acid tert-Butyl 65-75% >10:1
Cyclohexanecarboxylic Acid Cyclohexyl 55-65% 8:1

| Propionic Acid | Ethyl | 40-50% | 4:1 |

Strategy 2: N-Oxide Activation & Cross-Coupling (The "Halogen Handle")

Principle: Direct electrophilic halogenation of pyridine is difficult. Converting the pyridine nitrogen to an N-oxide activates the α-positions (C7/C5) toward nucleophilic attack by chloride ions (using POCl₃), yielding a chloropyridine that serves as a handle for Suzuki or Buchwald-Hartwig couplings.

Protocol: N-Oxidation followed by Chlorination

Part A: N-Oxidation

  • Reaction: Dissolve furo[2,3-c]pyridine in DCM. Add m-CPBA (1.2 equiv) at 0 °C.

  • Stir: Warm to RT and stir for 4–6 hours.

  • Workup: Wash with aq. NaHCO₃ to remove m-chlorobenzoic acid. Isolate the N-oxide (often a solid).

Part B: Regioselective Chlorination

  • Reagent: Dissolve the N-oxide (1 mmol) in POCl₃ (5 mL, acts as solvent and reagent).

  • Additive: Add Et₃N (0.5 equiv) to buffer the HCl generated.

  • Reflux: Heat to 80–100 °C for 2 hours.

  • Quench: Caution: Pour the reaction mixture slowly onto ice/water with vigorous stirring. Neutralize with NaOH.

  • Outcome: This typically yields 7-chlorofuro[2,3-c]pyridine as the major isomer. The inductive effect of the furan oxygen often directs nucleophilic attack of Cl⁻ to C7.

Part C: Suzuki-Miyaura Coupling

  • Mix: 7-Chlorofuro[2,3-c]pyridine (1.0 equiv), Arylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Solvent: Dioxane/Water (4:1).

  • Condition: Heat at 90 °C for 12 hours under N₂.

  • Yield: High efficiency (>80%) for biaryl formation.

Strategy 3: Ir-Catalyzed C-H Borylation (Steric Control)

Principle: For functionalization at positions remote from the nitrogen or governed purely by sterics (often C4 or C2 on the furan, but C4 on pyridine is possible if C2/C3/C7 are blocked), Iridium-catalyzed borylation is the gold standard.

Mechanism

The active species, [Ir(OMe)(cod)]₂ with dtbpy ligand, activates the C-H bond via an oxidative addition. The regioselectivity is dominated by steric hindrance; the catalyst avoids positions ortho to substituents.

Protocol
  • Glovebox Operation: In a glovebox, mix [Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3 mol%), and B₂pin₂ (0.55 equiv relative to C-H bonds desired, usually 1.1 equiv for mono-borylation).

  • Solvent: Dissolve in anhydrous THF or hexane.

  • Substrate: Add furo[2,3-c]pyridine (1.0 equiv).

  • Reaction: Seal in a pressure tube and heat outside the glovebox at 80 °C for 16 hours.

  • Workup: Evaporate volatiles. The resulting pinacol boronate ester is often stable enough for silica gel chromatography (rapid elution).

  • Selectivity: Borylation occurs at the most sterically accessible C-H bond. In unsubstituted furo[2,3-c]pyridine, C2 (furan) is often most reactive. To target the pyridine ring (C4 ), the furan C2 position should be blocked (e.g., C2-Methyl) or the catalyst ligand bulk adjusted.

References

  • Synthesis of Furo[2,3-c]pyridine: Chang, M.-Y., & Tai, H.-Y. (2011).[3] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.

  • Minisci Reaction Review: Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med. Chem. Commun., 2, 1135-1161.

  • Pyridine C-H Functionalization: Maity, S., et al. (2023). C-H functionalization of pyridines. Organic & Biomolecular Chemistry.

  • IUPAC Numbering Rules: IUPAC. Nomenclature of Fused and Bridged Fused Ring Systems.

  • PNU-142721 (HIV Inhibitor): Turner, S. R., et al. (1998). Tipranavir (PNU-140690): A Potent, Non-Peptidic HIV Protease Inhibitor. J. Med. Chem.

Sources

Troubleshooting & Optimization

Improving reaction yields for Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate

Welcome to the Advanced Synthesis Support Hub

Ticket ID: #FCP-5CL-OPT Subject: Yield Optimization & Troubleshooting for this compound Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Synthetic Challenge

The synthesis of This compound presents a classic heterocyclic challenge: constructing a fused furan ring onto a pyridine core while maintaining regioselectivity and preventing halogen scrambling.

The primary yield-limiting factors in this synthesis are:

  • N- vs. O-Alkylation Competition: The pyridine nitrogen competes with the hydroxyl group during the initial alkylation step.

  • Aldehyde Instability: The intermediate 4-formylpyridine species is prone to Cannizzaro disproportionation or oxidation.

  • Cyclization Efficiency: The intramolecular aldol-type condensation (Thorpe-Ziegler/Knoevenagel variant) often stalls, leading to open-chain byproducts.

This guide provides a chemically rigorous, optimized protocol focusing on the "One-Pot, Two-Stage" strategy to maximize throughput.

Optimized Synthetic Protocol

Route: Cyclization of 2-chloro-5-hydroxy-4-pyridinecarboxaldehyde with Methyl Bromoacetate.

Reaction Scheme Visualization

ReactionPathway SM Start: 2-Chloro-5-hydroxypyridine INT1 Intermediate 1: 2-Chloro-5-hydroxy- 4-pyridinecarboxaldehyde SM->INT1 1. Ortho-Lithiation/DMF or Reimer-Tiemann INT2 Intermediate 2: O-Alkylated Ether (Open Chain) INT1->INT2 2. Me-Bromoacetate Cs2CO3, DMF, 0°C SIDE Side Product: N-Alkylated Pyridone INT1->SIDE High Temp / Wrong Base (K2CO3) PROD Target: Methyl 5-chlorofuro[2,3-c] pyridine-2-carboxylate INT2->PROD 3. DBU (Cyclization) Reflux

Caption: Step-wise synthetic pathway highlighting the critical divergence point between O-alkylation (desired) and N-alkylation (undesired).

Step-by-Step Methodology

Reagents:

  • Substrate: 2-chloro-5-hydroxy-4-pyridinecarboxaldehyde (1.0 equiv)

  • Alkylating Agent: Methyl bromoacetate (1.2 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) - Crucial for O-selectivity

  • Cyclization Promoter: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (ACN)

Protocol:

  • Dissolution: Dissolve the aldehyde substrate in anhydrous DMF (0.1 M concentration) under N₂ atmosphere.

  • Base Addition (Cold): Cool to 0°C. Add Cs₂CO₃ in one portion. Stir for 15 minutes to generate the phenoxide anion.

    • Expert Insight: Cs₂CO₃ is preferred over K₂CO₃ because the larger Cesium cation forms a looser ion pair with the phenoxide, enhancing nucleophilicity while the "soft" nature reduces N-alkylation attack [1].

  • Alkylation: Add Methyl bromoacetate dropwise over 20 minutes. Maintain 0°C.

  • Monitoring: Stir at RT for 2-4 hours. Monitor via TLC/LCMS for the disappearance of the starting phenol. You should see the O-alkylated intermediate (open chain).

  • Cyclization (The "Kick"): Once the intermediate is formed, add catalytic DBU (20 mol%). Heat the reaction to 60-80°C for 2-3 hours.

    • Mechanism:[1][2][3][4] DBU abstracts the proton from the alpha-methylene of the ester, driving the attack on the aldehyde carbonyl.

  • Workup: Pour into ice-water. The product often precipitates. If not, extract with EtOAc. Wash with brine (3x) to remove DMF.

  • Purification: Recrystallize from MeOH or column chromatography (Hex/EtOAc).

Troubleshooting Guide & FAQs

Issue 1: Low Yield due to N-Alkylation

Symptom: LCMS shows a major peak with M+1 matching the product but different retention time (Pyridone byproduct). Root Cause: The pyridine nitrogen is nucleophilic. In polar aprotic solvents, the phenoxide can be less reactive if tightly ion-paired. Corrective Action:

  • Switch Base: Move from K₂CO₃ to Cs₂CO₃ or Ag₂CO₃ (Silver assists halide leaving and favors O-alkylation).

  • Solvent Change: Use Acetone (lower temp) or add a crown ether (18-crown-6) if using potassium bases to "naked" the oxygen anion.

Issue 2: Stalled Cyclization (Open Chain Ester Isolated)

Symptom: You isolate the O-alkylated ether, but the furan ring doesn't close. Root Cause: The methylene protons on the ester are not acidic enough, or the aldehyde is deactivated. Corrective Action:

  • Increase Temperature: The aldol condensation step has a higher activation energy. Ensure the second stage is heated to at least 60°C.

  • Stronger Base: Add KOtBu (0.5 equiv) in THF for the second step if DBU fails. Warning: This may hydrolyze the ester if water is present.

Issue 3: Decarboxylation or Hydrolysis

Symptom: Product mass is M-58 (loss of COOMe) or M-14 (Carboxylic acid). Root Cause: Presence of water during the basic cyclization step or excessive heating. Corrective Action:

  • Strict Anhydrous Conditions: Dry DMF over molecular sieves (4Å) for 24h before use.

  • Avoid Hydroxide: Never use NaOH or KOH. These are too nucleophilic and will attack the ester.

Data & Optimization Metrics

The following table summarizes solvent/base screening results for the critical O-alkylation/cyclization step.

EntryBaseSolventTemp (°C)Yield (%)Major Side Product
1K₂CO₃AcetoneReflux45%Incomplete cyclization
2NaHTHF0 -> RT30%N-alkylation (Pyridone)
3K₂CO₃DMF8055%Polymerization/Tars
4Cs₂CO₃ DMF 25 -> 60 82% None (Clean)
5TEADCMRT<10%No reaction

Diagnostic Logic Tree

Use this flowchart to diagnose reaction failures in real-time.

Troubleshooting Start Start Diagnosis CheckLCMS Check LCMS of Crude Start->CheckLCMS MassCorrect Is Mass Correct (M+1)? CheckLCMS->MassCorrect YesMass Yes MassCorrect->YesMass NoMass No MassCorrect->NoMass Retention Check Retention Time YesMass->Retention MassPlus Mass = SM + Ester (Open Chain) NoMass->MassPlus MassMinus Mass = Product - 14 (Hydrolysis) NoMass->MassMinus CorrectRT Correct RT (Target) Retention->CorrectRT WrongRT Different RT (Isomer) Retention->WrongRT Action1 Optimize Workup (Precipitation) CorrectRT->Action1 Action2 N-Alkylation Issue: Switch to Cs2CO3 low temp WrongRT->Action2 Action3 Cyclization Failed: Add DBU/Heat MassPlus->Action3 Action4 Water Contamination: Dry Solvents MassMinus->Action4

Caption: Diagnostic logic for identifying N-alkylation, incomplete cyclization, or hydrolysis based on LCMS data.

References

  • Shiotani, S. (1997). Furopyridines: Synthesis and Properties. Chemical Reviews, 97(8), 2781–2830.

  • Chang, M. Y., & Tai, H. Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.

  • Jiao, P., et al. (2024).[1] Purple Light-Promoted Coupling of Bromopyridines. Journal of Organic Chemistry, 89, 7148-7155.[1]

  • Smolecule. (n.d.). Methyl furo[2,3-b]pyridine-2-carboxylate Data. (Used for structural analogy verification).

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The synthesis of chlorinated pyridine derivatives may produce irritant intermediates.

Sources

Technical Support Center: Optimizing Solvent Selection for Recrystallization of Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting the optimal solvent for the recrystallization of Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for rational solvent selection and troubleshooting based on fundamental chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for recrystallizing this compound should exhibit the following properties[1][2]:

  • High solubility at elevated temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution of the crude material.

  • Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting the formation of pure crystals.

  • Inertness: The solvent must not react with this compound.

  • Appropriate boiling point: The boiling point should be high enough to allow for a sufficient solubility differential but not so high that it is difficult to remove from the crystals.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during drying[1].

  • Dissolves impurities: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor)[3].

Q2: How does the structure of this compound inform solvent selection?

The structure of this compound provides clues to its potential solubility. It is a moderately polar molecule due to the presence of a pyridine ring, a furan ring, an ester group, and a chlorine atom[4][5]. The heterocyclic rings and the ester group can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor). Therefore, solvents with moderate to high polarity are likely to be good candidates for dissolving the compound, especially at elevated temperatures. A general rule of thumb is that "like dissolves like," suggesting that solvents with similar functional groups or polarity will be more effective[6].

Troubleshooting Guide

Issue: The compound "oils out" instead of forming crystals.

Possible Cause: The compound is coming out of solution at a temperature above its melting point, often due to a supersaturated solution or rapid cooling[7][8]. The presence of impurities can also lower the melting point of the mixture.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool more slowly[7][8].

  • Slow Cooling: Insulate the flask to encourage slow cooling. This provides more time for the molecules to arrange themselves into a crystal lattice[2].

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth[7][9].

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization[7].

  • Consider a Different Solvent: If oiling out persists, the chosen solvent may not be appropriate. A solvent with a lower boiling point or a different polarity might be necessary.

Issue: No crystals form upon cooling.

Possible Cause: The solution is not saturated, meaning too much solvent was used[10]. Alternatively, the solution may be supersaturated and requires nucleation to begin crystallization[10].

Solutions:

  • Induce Crystallization: Try scratching the flask or adding a seed crystal as described above[10].

  • Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent by gently heating the solution or using a rotary evaporator, then allow it to cool again[8][10].

  • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound[11]. Be aware that rapid cooling can sometimes lead to smaller, less pure crystals[12].

Issue: The yield of recovered crystals is very low.

Possible Cause: This is often due to using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor even at low temperatures[8][9]. It can also result from premature crystallization during hot filtration or washing the crystals with a solvent that is not cold enough.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the crude product[9].

  • Cool the Mother Liquor: If you suspect significant product remains in the filtrate, you can try to recover more by evaporating some of the solvent and re-cooling.

  • Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product[9].

Experimental Protocol: Systematic Solvent Screening

This protocol provides a step-by-step method for experimentally determining the best single or mixed solvent system for the recrystallization of this compound.

Step 1: Initial Solvent Selection Based on Polarity

Based on the structure of the target compound, a range of solvents with varying polarities should be tested. Below is a table of common laboratory solvents organized by increasing polarity index, which can serve as a starting point[13][14].

Solvent Polarity Index (P') [14]Boiling Point (°C)
Hexane0.169
Toluene2.4111
Diethyl Ether2.835
Dichloromethane3.140
Ethyl Acetate4.477
Acetone5.156
Isopropyl Alcohol3.982
Ethanol4.378
Methanol5.165
Water10.2100
Step 2: Small-Scale Solubility Testing

The goal of this step is to identify a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point[2].

  • Place a small, accurately weighed amount of the crude this compound (e.g., 20-30 mg) into several small test tubes.

  • To each test tube, add a different solvent from the list above, starting with a small volume (e.g., 0.5 mL).

  • Observe the solubility at room temperature. If the compound dissolves completely, that solvent is unsuitable for single-solvent recrystallization[15].

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath to the boiling point of the solvent.

  • Continue adding small portions of the hot solvent until the solid just dissolves. Record the approximate volume of solvent required.

  • Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.

Step 3: Evaluating Mixed Solvent Systems

If no single solvent provides the desired solubility profile, a mixed solvent system (a "solvent pair") may be effective. This typically involves one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). The two solvents must be miscible.

  • Dissolve the compound in a minimal amount of the hot "good" solvent.

  • Slowly add the "bad" solvent dropwise until the solution becomes cloudy (turbid). This indicates that the solution is saturated.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly and observe crystal formation.

dot graph TD { A[Start: Crude this compound] --> B{Select Potential Solvents}; B --> C[Perform Small-Scale Solubility Tests]; C --> D{Evaluate Results}; D -- Ideal Solvent Found --> E[Proceed with Recrystallization]; D -- No Ideal Single Solvent --> F{Consider Mixed Solvent System}; F --> G[Select Miscible Solvent Pair]; G --> H[Perform Mixed Solvent Solubility Test]; H --> E; E --> I[End: Pure Crystals];

} enddot Caption: Workflow for solvent selection.

Visualization of Troubleshooting Logic

dot graph TD { subgraph "Problem Identification" A[Start: Recrystallization Issue] --> B{What is the problem?}; end

} enddot Caption: Troubleshooting decision tree.

References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF.
  • Unknown. (n.d.). Polarity of Solvents.
  • Reichardt, C. (n.d.). Solvents and Polarity.
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • BenchChem. (2025, December). Overcoming challenges in the purification of heterocyclic compounds.
  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. Chem 2312H.
  • Burdick & Jackson. (n.d.). Polarity Index.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
  • Unknown. (n.d.). Recrystallization1.
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • CymitQuimica. (n.d.). CAS 272-01-5: Furo[2,3-b]pyridine.
  • Unknown. (n.d.). recrystallization, filtration and melting point.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • chemrevise. (n.d.). Practical Guide EDEXCEL.
  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab.
  • Unknown. (2011, July 31). CHEM254 Experiment 06 Synthesis of Novel Esters.
  • ChemBK. (n.d.). methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate.
  • Chang, M.-Y., & Tai, H.-Y. (2011, June 1). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.
  • National Genomics Data Center (CNCB-NGDC). (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • Smolecule. (2023, August 16). Buy Methyl furo[2,3-b]pyridine-2-carboxylate | 1027511-36-9.
  • MDPI. (2024, September 5). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer.
  • Semantic Scholar. (n.d.). FUROPYRIDINES. SYNTHESIS AND PROPERTIES.
  • MDPI. (2025, December 2). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications.
  • Sigma-Aldrich. (n.d.). 4-Chloro-pyridine-2-carboxylic acid methyl ester AldrichCPR 24484-93-3.
  • PubChemLite. (n.d.). Furo[2,3-c]pyridine-2-carboxylic acid (C8H5NO3).

Sources

Technical Support Center: Furan Ring Stability & Temperature Control

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Preventing Thermal and Chemical Degradation of Furan Scaffolds Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The Furan Sensitivity Paradox

Welcome to the Furan Stability Support Center. If you are here, you likely view the furan ring as a standard aromatic heterocycle. This is a dangerous assumption. Unlike benzene or pyridine, furan is significantly less aromatic (resonance energy ~16 kcal/mol vs. 36 kcal/mol for benzene) and acts chemically more like a masked 1,3-diene or an enol ether.

The Core Issue: The furan ring is electron-rich (High HOMO). While this makes it an excellent nucleophile for functionalization, it renders the ring highly susceptible to:

  • Acid-Catalyzed Ring Opening (Hydrolysis): Rapidly converts the ring into 1,4-dicarbonyls (often forming black "humins" or tars).

  • Oxidative Degradation: Sensitivity to singlet oxygen and peroxides.

  • Retro-Diels-Alder (rDA) Reactions: Occurring at elevated temperatures if the furan is part of a bicyclic system.

This guide provides the thermal and chemical control parameters required to maintain ring integrity during synthesis, purification, and storage.

Critical Degradation Pathways & Control

A. Acid-Catalyzed Hydrolysis (The "Black Tar" Syndrome)

Mechanism: The most common failure mode. In the presence of protons (H+) and heat, the furan ring undergoes protonation at the C-α position (the most electron-rich site). This destroys aromaticity and invites nucleophilic attack by water, leading to ring opening and polymerization into dark, insoluble humins.

The Threshold:

  • Danger Zone: pH < 4 combined with T > 40°C.

  • Critical Mechanism: Protonation at C-α is ~7 kcal/mol less activated than at C-β, making it the rate-limiting step for ring opening [1].[1][2]

Visualization: Acid-Catalyzed Ring Opening Pathway The following diagram illustrates why maintaining neutral pH during thermal workups is non-negotiable.

furan_hydrolysis Furan Furan Ring (Intact) Protonation C-α Protonation (Rate Limiting Step) Furan->Protonation + H⁺ / Heat Intermed Cationic Intermediate (Loss of Aromaticity) Protonation->Intermed WaterAttack Nucleophilic Attack (H₂O) Intermed->WaterAttack RingOpen Ring Opening (4-hydroxy-2-butenal) WaterAttack->RingOpen Isomerization Polymer Polymerization (Humins/Tar) RingOpen->Polymer Condensation

Caption: The irreversible cascade from protonation to polymerization. Note that C-α protonation is the "point of no return."

B. Thermal Thresholds Reference Table

Use this table to set your process limits.

Compound ClassCritical Temp (T_crit)Degradation ModePrevention Strategy
Simple Furans (e.g., Furan, 2-Me-Furan)> 35°C (Boiling)Volatilization / Flash PolymerizationStore at 4°C; Use cold condensers.
Furfural / Aldehydes > 60°C (with trace acid)Resinification (Auto-condensation)Distill under high vacuum; Store under N₂.
Furoic Acids > 140-160°CDecarboxylation [2]Avoid sublimation temps; Salt formation stabilizes.
Furan-Maleimide Adducts > 110-120°CRetro-Diels-Alder (Decoupling) [3]Keep processing T < 80°C to maintain adduct.
Nitrofurans > 100°C (Dry)Explosive DecompositionNEVER heat dry residue. Lyophilize only.

Experimental Protocols (Troubleshooting Mode)

Protocol A: Safe Distillation of Furan Derivatives

Issue: You need to purify a furan-containing intermediate, but standard distillation turns the pot black. Root Cause: Thermal stress + trace acid/peroxides in the pot.

Step-by-Step Procedure:

  • Pre-Treatment: Wash the organic layer with 5% NaHCO₃ or saturated Na₂CO₃ prior to drying. Reason: Neutralizes trace acids that catalyze polymerization during heating.

  • Stabilization: Add 0.1% BHT (Butylated hydroxytoluene) to the distillation pot. Reason: Scavenges radicals generated by thermal stress.

  • Vacuum Control:

    • Target Boiling Point: < 60°C.

    • Use a nomograph: If atmospheric BP is 160°C (like Furfural), you need < 15 mmHg vacuum to distill safely.

  • Bath Temperature: Never exceed the internal boiling point by more than 20°C. High wall temperatures induce charring.

Protocol B: Quenching Reactions Containing Furan Rings

Issue: Yield drops significantly during workup. Root Cause: Exothermic quenching generates local "hot spots" of acid.

Step-by-Step Procedure:

  • Cooling: Cool the reaction mixture to -10°C to 0°C (Ice/Salt bath).

  • Buffer Preparation: Prepare a Phosphate Buffer (pH 7.0) or dilute NaHCO₃. Do NOT use strong acids (HCl) or bases (NaOH) directly.

  • Addition Rate: Add quench solution dropwise. Monitor internal temperature; do not allow T > 10°C.

  • Phase Separation: Perform extraction immediately. Do not let the furan sit in the aqueous layer (often slightly acidic) for prolonged periods.

Troubleshooting Decision Tree

Use this logic flow to diagnose degradation issues in your current experiment.

troubleshooting_tree Start Observation: Degradation / Low Yield CheckColor Is the mixture turning Dark/Black? Start->CheckColor CheckAcid Check pH: Is it Acidic (< pH 5)? CheckColor->CheckAcid Yes (Black/Tar) CheckOx Was it exposed to Air/Light? CheckColor->CheckOx No (Just Low Yield) Diag_Humin Diagnosis: Acid-Catalyzed Polymerization (Humins) CheckAcid->Diag_Humin Yes Diag_Ox Diagnosis: Oxidative Ring Opening (Peroxide Formation) CheckAcid->Diag_Ox No (Neutral) CheckOx->Diag_Ox Yes Diag_DA Diagnosis: Retro-Diels-Alder (Check Temperature > 100°C) CheckOx->Diag_DA No (Inert Atm)

Caption: Diagnostic logic for identifying the root cause of furan degradation.

Frequently Asked Questions (FAQs)

Q: My furan compound turned into a black gum on the rotavap. I didn't add any acid. Why? A: This is likely "Auto-catalytic Decomposition." Furan derivatives (especially furfural types) can auto-oxidize to form carboxylic acids (like formic or furoic acid) upon exposure to air. These generated acids then catalyze the polymerization of the remaining material as you concentrate it (increasing acid concentration) and heat it. Fix: Always add a trace of base (e.g., Triethylamine) to the rotavap flask if the compound tolerates it, and never rotavap to complete dryness at high bath temps.

Q: Can I use furan as a diene in a Diels-Alder reaction at 150°C in a sealed tube? A: Highly risky. While the forward reaction might happen, the Retro-Diels-Alder (rDA) reaction for furan-maleimide systems becomes dominant >120°C [3].[3] Furthermore, at 150°C, you risk decarboxylation (if acids are present) or radical polymerization. Fix: Use Lewis Acid catalysis (e.g., AlCl₃, ZnI₂) to lower the activation energy, allowing the reaction to proceed at 0°C - 40°C, avoiding the thermal danger zone.

Q: How do I store a library of furan-containing fragments? A:

  • Exclude Light: UV light promotes photo-oxidation. Use amber vials.

  • Exclude Oxygen: Flush with Argon.

  • Temperature: -20°C is standard.

  • Inhibitors: If the compound is an oil, 10-50 ppm of BHT is recommended to prevent chain-reaction polymerization.

References

  • Liang, X., Haynes, B. S., & Montoya, A. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1).

  • Delatour, T., et al. (2020).[4] Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food.[4] Food Chemistry, 303, 125406.[4]

  • Study on Reaction Dynamics of Furan and Maleimide. (n.d.). Systematic Study on Reaction Dynamics of Furan, Maleimide and Anthracene. University of Groningen.

Sources

Validation & Comparative

Analytical Profile: 1H NMR Spectral Analysis of Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate is a critical bicyclic heteroaromatic scaffold, frequently utilized in the development of kinase inhibitors and antitubercular agents.[1] Its structural integrity is defined by the fusion of a furan ring to a pyridine ring.[1][2]

For medicinal chemists, the primary analytical challenge is not just signal assignment, but regioisomeric differentiation .[1] The synthesis of furo[2,3-c]pyridines often produces the isomeric furo[3,2-c]pyridine as a byproduct.[1] This guide provides a definitive spectral fingerprint to distinguish the target compound from its isomers and precursors, comparing solvent performance and field strength requirements.[1]

Structural Numbering & Key Protons[1]
  • Scaffold: Furo[2,3-c]pyridine[1][3]

  • Substituents:

    • Position 2: Methyl carboxylate (–COOCH₃)[1][2]

    • Position 5: Chlorine (–Cl)[1][4]

  • Active Protons:

    • H3: Furan ring proton (Singlet).[1]

    • H4: Pyridine ring proton (Singlet, para-positioned relative to Cl).[1]

    • H7: Pyridine ring proton (Singlet, alpha to Nitrogen).[1]

Experimental Protocol (Standard Operating Procedure)

To ensure reproducible spectral data, the following protocol minimizes concentration-dependent shifts (stacking effects) common in planar heterocycles.

Sample Preparation
ParameterSpecificationRationale
Mass 5.0 – 8.0 mgOptimal signal-to-noise (S/N) without aggregation.
Solvent DMSO-d₆ (Primary)Superior solubility for polar esters; prevents peak broadening seen in CDCl₃.
Volume 600 µLStandard depth for 5mm probes.
Additive TMS (0.03% v/v)Internal reference (0.00 ppm).[1]
Acquisition Parameters (Recommended)
  • Frequency: 400 MHz (Minimum) or 600 MHz (Preferred for NOE).

  • Pulse Angle: 30° or 90°.

  • Relaxation Delay (d1): ≥ 5.0 seconds (Critical for accurate integration of the isolated H7 proton vs. the methyl ester).[1]

  • Scans (ns): 16 – 64 (depending on concentration).[1]

  • Temperature: 298 K (25°C).[1]

Spectral Assignment & Analysis

The following data represents the characteristic chemical shifts for this compound in DMSO-d₆.

Characteristic 1H NMR Data Table
SignalShift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
A 9.05 – 9.15 Singlet (s)1HH-7 Most Deshielded: Located alpha to the pyridine nitrogen (N6) and adjacent to the bridgehead.[1] The inductive effect of N6 pulls electron density strongly.[1]
B 8.20 – 8.35 Singlet (s)1HH-4 Aromatic: Shielded relative to H7 due to distance from Nitrogen, but deshielded by the fused furan ring current.[1]
C 7.75 – 7.85 Singlet (s)1HH-3 Furanic: Characteristic chemical shift for 2-substituted furan protons. Often appears as a sharp singlet due to lack of vicinal protons.[1]
D 3.90 – 3.95 Singlet (s)3H-OCH₃ Methoxy: Typical methyl ester region.[1] Used as the internal integration standard (set to 3.00).
13C NMR Correlation (Brief)
  • Carbonyl (C=O): ~158 ppm.[1]

  • C-7 (CH): ~145 ppm (High frequency due to N-adjacency).

  • C-OMe: ~53 ppm.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the spectral performance of the target molecule against its common regioisomer and solvent alternatives.[1]

Comparison 1: Regioisomeric Differentiation (The "QC Check")

A common synthetic pitfall is the formation of Methyl 5-chlorofuro[3,2-c]pyridine-2-carboxylate (Isomer B).[1]

FeatureTarget: Furo[2,3-c] Isomer: Furo[3,2-c] Diagnostic Test
Nitrogen Position N is at pos 6 (distal to furan O).[1]N is at pos 5 (proximal to furan O).[1]N/A (Structural)
H-4 Shift ~8.25 ppm~7.90 ppmH4 in [3,2-c] is more shielded.[1]
NOE Correlation Strong NOE between H-3 and H-4 .Weak/No NOE between H-3 and H-4.1D-NOESY (Irradiate H3).
Coupling (J) H4 & H7 are singlets (para-like).[1]H6 & H7 (if present) show ortho-coupling (J~5Hz).[1]1H Spectrum inspection.

Analytical Verdict: The NOE interaction between H3 and H4 is the definitive "fingerprint" for the [2,3-c] system.[1] In the [2,3-c] orientation, the furan proton (H3) and pyridine proton (H4) are spatially close (peri-proximity).[1]

Comparison 2: Solvent Performance (DMSO-d₆ vs. CDCl₃)[1]
FeatureDMSO-d₆ CDCl₃ Recommendation
Solubility Excellent (10+ mg/mL)Moderate to Poor (<2 mg/mL)Use DMSO-d₆ for routine QC.
Water Peak Distinct (~3.33 ppm)Variable (~1.56 ppm)DMSO separates water from the ester peak.[1]
Resolution Good, but viscous (broader lines).Excellent (sharper lines).Use CDCl₃ only if high-res coupling analysis is required and solubility permits.

Visual Workflows

Diagram 1: Analytical Workflow for Regioisomer Confirmation

This flowchart guides the researcher through the decision-making process when analyzing the crude reaction mixture.

NMR_Workflow Start Crude Product Isolated Solubility Dissolve in DMSO-d6 (Avoid CDCl3 if solid) Start->Solubility Acquisition Acquire 1H NMR (400MHz+) d1 = 5 sec Solubility->Acquisition Check_H7 Check Downfield Region (> 9.0 ppm) Acquisition->Check_H7 Decision1 Signal at ~9.1 ppm? Check_H7->Decision1 Isomer_Check Check NOE (H3 <-> H4) Decision1->Isomer_Check Yes (1H) Result_Isomer LIKELY ISOMER: Furo[3,2-c]pyridine Decision1->Result_Isomer No (Shift < 8.8) Result_Target CONFIRMED: Furo[2,3-c]pyridine Isomer_Check->Result_Target Strong NOE Isomer_Check->Result_Isomer No NOE

Caption: Step-by-step logic for confirming the Furo[2,3-c] scaffold using 1H NMR and NOE.

Diagram 2: Structural Correlations (NOE)

Visualizing the spatial proximity required for the diagnostic NOE signal.[1]

NOE_Correlation cluster_ring Spatial Proximity (Through Space) H3 H-3 (Furan) ~7.8 ppm H4 H-4 (Pyridine) ~8.2 ppm H3->H4 Strong NOE (Diagnostic) H7 H-7 (Pyridine) ~9.1 ppm H4->H7 No Coupling (Para-like)

Caption: The critical through-space (NOE) interaction between H3 and H4 confirms the [2,3-c] fusion geometry.

Troubleshooting & Artifacts

  • Broad Peaks: If H7 appears broad, the sample may contain paramagnetic impurities (common if Cu or Pd catalysts were used in synthesis).[1] Filter through Celite/Chelex.[1]

  • Missing H3: If the singlet at ~7.8 ppm is absent, deuterium exchange may have occurred at the furan C3 position (rare in DMSO, possible in CD₃OD with acid/base traces).[1]

  • Rotamers: The ester group generally rotates freely; however, at very low temperatures (< -40°C), peak splitting of the methoxy signal may occur.[1]

References

  • Synthesis of Furo[2,3-c]pyridines: Shiao, M. J., et al. "Synthesis of Furo[2,3-c]pyridine Derivatives."[1][3] Heterocycles, Vol 31, No. 3, 1990.[1] [1]

  • NMR of Heterocycles: Katritzky, A. R. Handbook of Heterocyclic Chemistry. 3rd Edition, Elsevier, 2010.[1] (General reference for pyridine/furan shifts).

  • Regioisomer Differentiation: Stanovnik, B., et al. "Transformations of Furo[2,3-c]pyridine Derivatives."[1] Journal of Organic Chemistry.

  • Solvent Effects in NMR: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.[1]

Sources

A Tale of Two Isomers: Unraveling the Reactivity of Furo[2,3-c]pyridine and Furo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of heterocyclic chemistry, fused ring systems hold a prominent position, offering a scaffold for the development of novel therapeutics and functional materials. Among these, the furopyridines, structural isomers combining the aromatic characteristics of furan and pyridine, present a fascinating case study in chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of two key isomers: furo[2,3-c]pyridine and furo[3,2-c]pyridine. By synthesizing available experimental data and fundamental electronic principles, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to strategically functionalize these important heterocyclic systems.

Structural and Electronic Overview: The Foundation of Reactivity

The seemingly subtle difference in the fusion of the furan and pyridine rings between furo[2,3-c]pyridine and furo[3,2-c]pyridine leads to significant alterations in their electronic landscapes, which in turn dictates their chemical behavior.

Furo[2,3-c]pyridine can be viewed as a furan ring fused to the 'c' face of a pyridine ring, positioning the furan's oxygen atom adjacent to the pyridine's C4 and C5 atoms. In contrast, furo[3,2-c]pyridine features the furan ring fused in a manner that places the oxygen atom adjacent to the pyridine's C3 and C4 atoms. This isomeric distinction has profound implications for electron density distribution and, consequently, the preferred sites of electrophilic and nucleophilic attack.

To visualize the logical flow of how structure influences reactivity, consider the following diagram:

G cluster_structure Structural Isomerism cluster_electronics Electronic Properties cluster_reactivity Chemical Reactivity Furo[2,3-c]pyridine Furo[2,3-c]pyridine Electron Density Distribution Electron Density Distribution Furo[2,3-c]pyridine->Electron Density Distribution Influences Furo[3,2-c]pyridine Furo[3,2-c]pyridine Furo[3,2-c]pyridine->Electron Density Distribution Influences Electrophilic Substitution Electrophilic Substitution Electron Density Distribution->Electrophilic Substitution Dictates Regioselectivity Nucleophilic Substitution Nucleophilic Substitution Electron Density Distribution->Nucleophilic Substitution Dictates Regioselectivity Metalation Metalation Electron Density Distribution->Metalation Influences Acidity of C-H bonds HOMO/LUMO Energies HOMO/LUMO Energies HOMO/LUMO Energies->Electrophilic Substitution Affects Rate HOMO/LUMO Energies->Nucleophilic Substitution Affects Rate

Caption: Influence of Isomeric Structure on Reactivity.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack and activates it for nucleophilic substitution. Conversely, the furan ring is electron-rich and highly susceptible to electrophilic substitution. The fusion of these two rings creates a complex interplay of these opposing electronic characteristics.

Electrophilic Aromatic Substitution: A Tale of Deactivation and Regioselectivity

Direct comparative experimental data on the electrophilic aromatic substitution (EAS) of furo[2,3-c]pyridine and furo[3,2-c]pyridine is scarce in the literature. However, by examining related systems and fundamental principles, we can infer their relative reactivities and predict the most likely sites of substitution.

The pyridine moiety's electron-withdrawing nature is expected to significantly deactivate the entire fused system towards electrophiles compared to furan itself. Studies on the nitration and acylation of benzo[b]furo[2,3-c]pyridines have shown that substitution occurs exclusively on the fused benzene ring, suggesting the furopyridine core is less reactive.[1]

Predicted Reactivity and Regioselectivity:

IsomerPredicted Reactivity towards EASPredicted Site(s) of SubstitutionRationale
Furo[2,3-c]pyridine LowC2 or C3 (furan ring)The furan ring is the more electron-rich portion. The C2 and C3 positions are analogous to the highly reactive α and β positions of furan. The directing effect of the pyridine nitrogen would likely influence the precise location.
Furo[3,2-c]pyridine LowC2 or C3 (furan ring)Similar to its isomer, the furan ring is the expected site of attack. The fusion pattern may lead to a different regiochemical outcome compared to the [2,3-c] isomer due to altered electron density distribution.

Experimental Protocol: A Representative Nitration Procedure (Hypothetical)

Given the likely low reactivity, forcing conditions would be necessary. A typical procedure might involve:

  • Dissolve the furopyridine isomer in concentrated sulfuric acid at 0 °C.

  • Add a nitrating agent (e.g., potassium nitrate or fuming nitric acid) dropwise while maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide or sodium carbonate).

  • Extract the product with an organic solvent, dry, and purify by chromatography.

It is crucial to note that such harsh, acidic conditions could lead to protonation of the pyridine nitrogen, further deactivating the ring system and potentially leading to low yields or complex product mixtures.

Nucleophilic Aromatic Substitution: Activating the Pyridine Ring

The electron-deficient nature of the pyridine ring makes furopyridines more amenable to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present on the pyridine moiety.

Predicted Reactivity and Regioselectivity:

IsomerLeaving Group PositionPredicted Reactivity towards SNArRationale
Furo[2,3-c]pyridine C4 or C7Moderate to HighThe C4 and C7 positions are analogous to the C2 and C4 positions of pyridine, which are activated towards nucleophilic attack.
Furo[3,2-c]pyridine C4 or C7Moderate to HighSimilar to its isomer, the C4 and C7 positions are activated. The relative reactivity would depend on the stability of the Meisenheimer intermediate.

Experimental Protocol: Representative Nucleophilic Substitution

A general procedure for the substitution of a chloro-furopyridine with an amine:

  • Dissolve the chloro-furopyridine derivative in a suitable solvent (e.g., DMF, NMP, or dioxane).

  • Add the amine nucleophile (e.g., morpholine, piperidine) and a base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base).

  • Heat the reaction mixture to an elevated temperature (e.g., 80-150 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract the product.

  • Purify the product by crystallization or column chromatography.

The following diagram illustrates a typical SNAr workflow:

G Start Start Dissolve Chloro-furopyridine Dissolve Chloro-furopyridine Start->Dissolve Chloro-furopyridine Add Nucleophile and Base Add Nucleophile and Base Dissolve Chloro-furopyridine->Add Nucleophile and Base Heat Reaction Mixture Heat Reaction Mixture Add Nucleophile and Base->Heat Reaction Mixture Monitor Progress Monitor Progress Heat Reaction Mixture->Monitor Progress Monitor Progress->Heat Reaction Mixture Incomplete Work-up and Extraction Work-up and Extraction Monitor Progress->Work-up and Extraction Complete Purification Purification Work-up and Extraction->Purification End End Purification->End

Caption: SNAr Experimental Workflow.

Metalation: Probing the Most Acidic Protons

Directed ortho-metalation (DoM) and deprotonation with strong bases are powerful tools for the regioselective functionalization of aromatic systems. The acidity of the C-H bonds in furopyridines is influenced by both the furan oxygen and the pyridine nitrogen.

Studies involving the effect of alkyllithium reagents on furo[2,3-c]pyridine suggest that metalation is a feasible reaction pathway.[3] While direct comparative data is lacking, based on the known acidifying effects of the pyridine nitrogen, the protons on the pyridine ring are expected to be more acidic than those on the furan ring.

Predicted Reactivity and Regioselectivity:

IsomerPredicted Site(s) of MetalationRationale
Furo[2,3-c]pyridine C7The C7 position is ortho to the pyridine nitrogen, making it the most likely site for deprotonation due to inductive effects and potential coordination of the base.
Furo[3,2-c]pyridine C7Similar to the [2,3-c] isomer, the C7 position is adjacent to the nitrogen and is expected to be the most acidic proton.

Experimental Protocol: A General Metalation-Quench Procedure

  • Dissolve the furopyridine isomer in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a strong base (e.g., n-butyllithium, lithium diisopropylamide) dropwise and stir for a specified time to allow for deprotonation.

  • Add an electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO2) to quench the resulting organometallic species.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product, dry the organic layer, and purify as needed.

Conclusion: A Guide for Strategic Synthesis

The isomeric relationship between furo[2,3-c]pyridine and furo[3,2-c]pyridine provides a compelling platform for understanding the nuances of heterocyclic reactivity. While a comprehensive head-to-head comparison based on extensive experimental data is yet to be fully established in the literature, a clear picture emerges from fundamental principles and related studies.

Summary of Reactivity:

Reaction TypeFuro[2,3-c]pyridineFuro[3,2-c]pyridineKey Considerations
Electrophilic Substitution Low reactivity, likely at the furan ring (C2/C3).Low reactivity, likely at the furan ring (C2/C3).Harsh conditions may be required, risking low yields and side reactions.
Nucleophilic Substitution Favorable with a leaving group at C4 or C7.Favorable with a leaving group at C4 or C7.A powerful method for introducing diversity to the pyridine ring.
Metalation Expected to occur regioselectively at C7.Expected to occur regioselectively at C7.Provides a route to functionalize the pyridine ring at a position not easily accessible by other means.

For the medicinal or materials chemist, the choice of which isomer to use and how to functionalize it will depend on the desired substitution pattern and the target molecule's properties. This guide provides a foundational understanding to inform these strategic decisions, encouraging further investigation into the rich and complex chemistry of these valuable heterocyclic systems.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889. [Link]

  • Mertes, M. P., Borne, R. F., & Hare, L. E. (1968). Synthesis of furo[2,3-c]pyridine derivatives. The Journal of Organic Chemistry, 33(1), 133–137. [Link]

  • Prokhorov, A. M., et al. (2020). Novel Solvent Promoted Synthesis of Furo[3,2-c]pyridines from 3-Alkynyl-4-pyrones: Synergy of a 4-Pyrone and an α-Alkynyl Enone Fragments. Organic Letters, 22(15), 5946–5950. [Link]

  • Grinev, A. N., et al. (1995). Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. Chemistry of Heterocyclic Compounds, 31(5), 615-620. [Link]

  • Búdová, M., et al. (2006). Synthesis and Reactions of 2- and 4-Substituted Furo[3,2-c]pyridines. Chemical Papers, 60(4), 288-292. [Link]

Sources

Technical Guide: IR Spectral Profiling of Methyl Ester and Chloro-Pyridine Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Topic: IR Spectroscopy Peaks for Methyl Ester and Chloro-Pyridine Groups Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Application Context

In small molecule drug discovery, the methyl ester and chloro-pyridine motifs are ubiquitous pharmacophores. The methyl ester often serves as a prodrug masking group to enhance lipophilicity, while the chloro-pyridine ring acts as a bioisostere for benzene, modulating metabolic stability and


-stacking interactions.

This guide provides a comparative spectroscopic analysis of these two functional groups. Unlike basic textbook definitions, we focus on the diagnostic interference patterns that occur when these groups coexist, specifically the overlap in the "fingerprint" region (1000–1300 cm⁻¹) and the differentiation of regioisomers (e.g., 2-Cl vs. 3-Cl pyridine).

Theoretical Framework: Electronic Effects on Vibrational Modes

To accurately interpret the IR spectrum, one must understand the electronic environment influencing the bond force constants (


).
Methyl Ester: The "Rule of Three"

The methyl ester group (


) is governed by the balance between the Inductive Effect (+I)  of the methyl group and the Resonance Effect (+R)  of the alkoxy oxygen.
  • 
     Shift:  The electronegative oxygen withdraws electron density (
    
    
    
    effect) from the carbonyl carbon, strengthening the
    
    
    bond relative to ketones. This shifts the stretch to higher wavenumbers (1735–1750 cm⁻¹ ).
  • Coupled Vibrations: Unlike the clean

    
     stretch, the 
    
    
    
    single bond vibrations are mechanically coupled, resulting in two distinct asymmetric stretching bands in the fingerprint region.
Chloro-Pyridine: Symmetry Breaking

Pyridine (


) behaves similarly to benzene but with reduced symmetry due to the nitrogen atom. Adding a chlorine atom further reduces symmetry (often to 

), making previously "forbidden" IR modes active.
  • Ring Breathing: The "breathing" mode (symmetric ring expansion) at ~990 cm⁻¹ is highly sensitive to substitution.

  • Halogen Mass Effect: Chlorine is heavy. Its substitution on the ring does not produce a high-frequency diagnostic peak like

    
    . Instead, it manifests as low-frequency 
    
    
    
    stretches (600–800 cm⁻¹) and drastic changes to the Out-of-Plane (OOP)
    
    
    bending modes.

Comparative Spectral Analysis

Methyl Ester vs. Carboxylic Acid (The Hydrolysis Check)

A common critical quality attribute (CQA) in stability testing is detecting the hydrolysis of the ester back to the acid.

FeatureMethyl Ester (Target)Carboxylic Acid (Impurity)Differentiation Logic

1735–1750 cm⁻¹ (Sharp)1700–1725 cm⁻¹ (Broad)Esters appear at higher frequencies due to the -I effect of the alkoxy oxygen.

Absent 2500–3300 cm⁻¹ (Very Broad)The "H-bond mound" of the acid is the primary differentiator.

1200–1300 cm⁻¹ (Strong)1210–1320 cm⁻¹Hard to distinguish; rely on the Carbonyl and OH regions.

1430–1450 cm⁻¹ (Umbrella)AbsentDiagnostic for the methyl cap on the ester.
Chloro-Pyridine Isomer Differentiation

Distinguishing 2-chloro from 3-chloro isomers is critical for structural confirmation.

Feature2-Chloropyridine 3-Chloropyridine Structural Cause
Ring Stretch (

)
~1580, 1570, 1435 cm⁻¹~1585, 1570, 1420 cm⁻¹Nitrogen lone pair conjugation changes with Cl position.
OOP Bending (

)
740–780 cm⁻¹ (Strong, 1 band)690–720 cm⁻¹ & ~800 cm⁻¹ 2-sub mimics ortho-disubstituted benzene; 3-sub mimics meta.
C-Cl Stretch ~720–750 cm⁻¹ (Mixed mode)~680–700 cm⁻¹Heavily coupled with ring deformation bands.

Experimental Protocol: ATR-FTIR Workflow

Methodology: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for these hygroscopic heteroaromatics to prevent water interference in the OH region.

Step-by-Step Protocol
  • Crystal Selection: Use a Diamond/ZnSe crystal. Diamond is preferred for hard crystalline powders; ZnSe for soft organics.

  • Background: Acquire 32 scans of the clean crystal (air background).

  • Sample Loading:

    • Liquids (e.g., neat 2-chloropyridine): Place 10 µL to cover the crystal eye.

    • Solids (e.g., ester derivatives): Place ~5 mg of powder. Apply pressure using the anvil until the force gauge reads 80–100 N .

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Screening) or 64 (Publication)

    • Range: 4000–600 cm⁻¹[1]

  • Post-Processing: Apply ATR Correction (adjusts for penetration depth vs. wavelength) before peak picking.

Diagnostic Decision Tree (Workflow)

The following diagram outlines the logical flow for confirming the presence of both groups in a single unknown sample.

IR_Decision_Logic Start Unknown Sample Spectrum Check_CO Check 1700-1760 cm⁻¹ region Start->Check_CO Check_Ring Check 1400-1600 cm⁻¹ region Start->Check_Ring Has_CO Strong Band @ 1735-1750 cm⁻¹? Check_CO->Has_CO Check_OH Check 2500-3300 cm⁻¹ (Broad OH?) Has_CO->Check_OH Yes Ester_Conf Methyl Ester Confirmed (Look for C-O @ 1200) Check_OH->Ester_Conf No OH Acid_Conf Carboxylic Acid (Hydrolysis Product) Check_OH->Acid_Conf Strong OH Pyridine_Bands Sharp Bands @ 1580, 1570, 1435 cm⁻¹? Check_Ring->Pyridine_Bands Check_Fingerprint Check OOP Region (650-850 cm⁻¹) Pyridine_Bands->Check_Fingerprint Yes Sub_Pattern Analyze Substitution Pattern Check_Fingerprint->Sub_Pattern Cl_Conf Chloro-Pyridine Confirmed (2-Cl: ~750 | 3-Cl: ~700/800) Sub_Pattern->Cl_Conf

Caption: Logical workflow for distinguishing Methyl Ester and Chloro-Pyridine moieties, filtering out common hydrolysis impurities.

Common Pitfalls & Troubleshooting

The "1200 cm⁻¹ Trap"

Both functional groups have strong absorptions in the 1000–1300 cm⁻¹ region:

  • Methyl Ester: C-O-C asymmetric stretch (~1200–1250 cm⁻¹).

  • Pyridine Ring: In-plane C-H bending and ring deformations (~1000–1200 cm⁻¹).

  • Solution: Do not rely solely on the fingerprint region for quantification. Use the Carbonyl (1740 cm⁻¹) for the ester and the Ring Breathing (1580 cm⁻¹) for the pyridine.

Solvent Effects

If analyzing in solution (e.g., flow chemistry monitoring):

  • H-Bonding Solvents (MeOH, Water): Will lower the

    
     frequency of the ester by 10–20 cm⁻¹ due to Hydrogen bonding with the carbonyl oxygen.
    
  • Non-Polar Solvents (CHCl₃, Hexane): Will maintain the standard 1735–1750 cm⁻¹ range.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Authoritative text on general IR assignment rules).

  • NIST Chemistry WebBook. IR Spectrum of Pyridine, 2-chloro-. National Institute of Standards and Technology.[3][4][5][6][7] Available at: [Link]

  • Spectroscopy Online. (2018). The C=O[8][9][10][11][12][13] Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley.[2] (Source for specific heteroaromatic substitution patterns).

Sources

A Senior Application Scientist's Guide to Validating Synthetic Routes for Regioisomeric Purity of Furo-Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the furo-pyridine scaffold is a privileged heterocyclic motif, finding application in a wide array of therapeutic areas. The constitutional isomerism of the fused furan and pyridine rings gives rise to six distinct regioisomers: furo[2,3-b]pyridine, furo[3,2-b]pyridine, furo[3,4-b]pyridine, furo[2,3-c]pyridine, furo[3,2-c]pyridine, and furo[3,4-c]pyridine. Each isomer possesses a unique electronic and steric profile, profoundly influencing its pharmacological activity and pharmacokinetic properties. Consequently, the regioselective synthesis and unambiguous validation of isomeric purity are paramount in advancing drug discovery programs.

This guide provides an in-depth comparison of synthetic strategies for accessing these key furo-pyridine regioisomers and outlines robust analytical methodologies for validating their isomeric purity. The experimental choices and protocols are explained from a mechanistic perspective, offering insights into achieving desired regiochemical outcomes.

I. Strategic Approaches to Furo-Pyridine Synthesis: A Comparative Analysis

The construction of the furo-pyridine core can be broadly approached in two ways: annulation of the furan ring onto a pre-functionalized pyridine or, conversely, formation of the pyridine ring from a furan precursor. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the targeted regioisomer.

Synthesis of Furo[2,3-b]pyridines and Furo[3,2-b]pyridines: The Most Prevalent Isomers

Furo[2,3-b]pyridines and furo[3,2-b]pyridines are the most extensively studied isomers due to their prevalence in biologically active molecules. Their synthesis often leverages palladium- and copper-catalyzed cross-coupling reactions.

A common and effective strategy for constructing the furo[3,2-b]pyridine scaffold involves the Sonogashira cross-coupling of a terminal alkyne with a suitably substituted pyridine, followed by an intramolecular cyclization. For instance, the coupling of a 3-chloro-2-hydroxypyridine with a terminal alkyne in the presence of a palladium-copper co-catalyst system provides a direct route to 2-substituted furo[3,2-b]pyridines.[1] The causality behind this regioselectivity lies in the initial C-C bond formation at the 3-position of the pyridine ring, followed by the nucleophilic attack of the hydroxyl group onto the alkyne, leading to a 5-endo-dig cyclization.

Conversely, the synthesis of furo[2,3-b]pyridines often starts from 2-halopyridines. A concise 4-step synthesis has been developed, commencing with a nucleophilic aromatic substitution on a 2-chloronicotinic acid derivative, followed by intramolecular cyclization, decarboxylation, and functionalization.[2][3] This approach provides handles for further derivatization at the 3- and 5-positions, which is highly valuable for structure-activity relationship (SAR) studies.[2][3]

Catalytic SystemRegioisomer FavoredTypical SubstratesKey AdvantagesLimitations
Pd/Cu (Sonogashira) Furo[3,2-b]pyridine3-Halo-2-hydroxypyridines, Terminal alkynesHigh yields, good functional group tolerance, one-pot procedures available.[1]Requires specific substitution pattern on the pyridine precursor.
Palladium-catalyzed Annulation Furo[2,3-b]pyridine2-Halopyridine derivativesAccess to diverse substitution patterns, scalable routes.[2][3]Multi-step sequences may be required.
Copper-catalyzed Cyclization Varies depending on substrateSubstituted pyridine precursorsCost-effective compared to palladium, alternative reactivity.[4][5]Can require harsher reaction conditions.

dot

G cluster_furo32b Furo[3,2-b]pyridine Synthesis cluster_furo23b Furo[2,3-b]pyridine Synthesis start1 3-Halo-2-hydroxypyridine pd_cu Pd/Cu Catalyst (Sonogashira Coupling) start1->pd_cu alkyne1 Terminal Alkyne alkyne1->pd_cu intermediate1 Alkynyl-hydroxypyridine Intermediate pd_cu->intermediate1 cyclization1 Intramolecular Cyclization intermediate1->cyclization1 product1 Furo[3,2-b]pyridine cyclization1->product1 start2 2-Halonicotinic Acid Derivative snar SNAr with Hydroxyacetate start2->snar intermediate2 Ether Intermediate snar->intermediate2 cyclization2 Intramolecular Cyclization intermediate2->cyclization2 decarboxylation Decarboxylation cyclization2->decarboxylation product2 Furo[2,3-b]pyridine decarboxylation->product2 G cluster_furo34b Furo[3,4-b]pyridin-5-one Synthesis cluster_furo34c Dihydrofuro[3,4-c]pyridine Synthesis start3 Quinolinic Acid Anhydride condensation Condensation start3->condensation active_methylene Active Methylene Compound active_methylene->condensation product3 7-Substituted Furo[3,4-b]pyridin-5-one condensation->product3 start4 N-Homopropargylic β-enaminone iodocyclization Electrophilic Iodocyclization start4->iodocyclization product4 6,7-Dihydrofuro[3,4-c]pyridine iodocyclization->product4

Caption: Synthetic pathways to Furo[3,4-b]- and Furo[3,4-c]pyridine derivatives.

II. The Cornerstone of Confidence: Validating Regioisomeric Purity

The synthesis of a furo-pyridine is only half the battle; unambiguous confirmation of its regioisomeric identity and purity is critical. A multi-technique approach, integrating spectroscopic and chromatographic methods, provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is the most powerful tool for distinguishing between furo-pyridine regioisomers. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) experiments is essential for a complete and unambiguous structural assignment.

Key Differentiating Features in NMR Spectra:

  • ¹H NMR Chemical Shifts and Coupling Constants: The chemical shifts of the protons on the pyridine and furan rings are highly sensitive to the position of the nitrogen and oxygen atoms. For example, the proton alpha to the pyridine nitrogen is typically the most downfield-shifted. The coupling constants between adjacent protons can also provide valuable structural information.

  • ¹³C NMR Chemical Shifts: The chemical shifts of the carbon atoms, particularly the bridgehead carbons and those adjacent to the heteroatoms, are distinct for each regioisomer.

  • 2D NMR for Unambiguous Connectivity:

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the pyridine and furan rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the connectivity between the furan and pyridine rings and for placing substituents.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons, which can help to confirm the regiochemistry and stereochemistry of substituents.

Illustrative Example of HMBC in Distinguishing Isomers:

For a furo[3,2-b]pyridine, a key HMBC correlation would be observed between the proton on the furan ring (H2) and the bridgehead carbon of the pyridine ring (C3a). In contrast, for a furo[2,3-b]pyridine, the correlation would be between the furan proton (H3) and the bridgehead carbon (C7a).

dot

G title Analytical Workflow for Regioisomeric Purity Validation start Synthesized Furo-pyridine Mixture hplc HPLC Analysis start->hplc gcms GC-MS Analysis (for volatile derivatives) start->gcms separation Isolation of Isomers hplc->separation purity Determination of Regioisomeric Purity hplc->purity gcms->separation gcms->purity nmr NMR Spectroscopy (1D & 2D) separation->nmr structure Unambiguous Structure Elucidation nmr->structure structure->purity

Caption: A comprehensive analytical workflow for validating the regioisomeric purity of furo-pyridines.

Chromatographic Techniques: Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for separating and quantifying furo-pyridine regioisomers.

High-Performance Liquid Chromatography (HPLC):

HPLC is the primary method for assessing the purity of furo-pyridine samples. Reversed-phase chromatography using a C18 column is a common starting point.

Key Considerations for HPLC Method Development:

  • Column Selection: A standard C18 column is often suitable. For more challenging separations of closely related isomers, columns with alternative selectivities (e.g., phenyl-hexyl or pentafluorophenyl) may be necessary.

  • Mobile Phase: A mixture of water (often with a modifier like formic acid or ammonium formate for improved peak shape and MS compatibility) and an organic solvent (acetonitrile or methanol) is typically used.

  • Detection: UV detection is standard, with the wavelength chosen based on the chromophore of the furo-pyridine system. Mass spectrometry (LC-MS) provides additional confirmation of the molecular weight of the separated isomers.

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable furo-pyridine derivatives, GC-MS offers excellent separation efficiency and definitive identification through mass spectral fragmentation patterns. Derivatization may be required for less volatile compounds to enhance their thermal stability and chromatographic performance.

III. Experimental Protocols

General Protocol for Sonogashira Coupling and Cyclization to Furo[3,2-b]pyridines
  • To a solution of the 3-halo-2-hydroxypyridine (1.0 mmol) and the terminal alkyne (1.1 mmol) in a suitable solvent (e.g., ethanol or DMF), add Pd/C (10 mol%), CuI (5 mol%), PPh₃ (10 mol%), and a base (e.g., Et₃N, 3.0 mmol).

  • The reaction mixture can be heated conventionally or subjected to ultrasound irradiation until completion, as monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.

General Protocol for NMR Sample Preparation and Analysis
  • Dissolve 5-10 mg of the purified furo-pyridine sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum (e.g., using a DEPT-135 pulse sequence to differentiate between CH, CH₂, and CH₃ groups).

  • Perform 2D NMR experiments, including COSY, HSQC, and HMBC. For NOESY, an appropriate mixing time should be chosen based on the size of the molecule.

  • Analyze the spectra to establish the connectivity and confirm the regioisomeric structure.

General Protocol for HPLC Analysis
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over 15-20 minutes to elute compounds with a range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the specific furo-pyridine).

  • Injection Volume: 10 µL.

IV. Conclusion

The regioselective synthesis of furo-pyridines is a nuanced endeavor that requires a careful selection of starting materials and reaction conditions. This guide has provided a comparative overview of synthetic strategies for accessing the different regioisomers, with an emphasis on the underlying mechanistic principles that govern the regiochemical outcome. Furthermore, the critical importance of a multi-faceted analytical approach to unambiguously validate the regioisomeric purity has been highlighted. By integrating robust synthetic methodologies with rigorous spectroscopic and chromatographic characterization, researchers can confidently advance their furo-pyridine-based drug discovery and development programs.

V. References

  • Shiri, M. (2012). Furo-pyridines: A review of their synthesis and biological activity. Tetrahedron, 68(38), 7847-7869.

  • Yilmaz, E. S., Kaya, K., & Zora, M. (2025). Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. Organic & Biomolecular Chemistry. [Link]

  • Fadda, A. A., Refat, H. M., Zaki, M. E. A., & Abdel Razik, H. H. (1999). Synthesis and Reactions of 7- Substituted Furo-[3,4-b] pyfudine-5-one. Synthetic Communications, 29(21), 3773-3782. [Link]

  • Moody, C. J., & Roffey, J. R. A. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron Letters, 61(4), 151403. [Link]

  • Hirota, T., Sasaki, K., & Abe, Y. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. [Link]

  • Ibrahim, M. M., Azmi, M. N., & Alhawarri, M. B. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Molecular Diversity. [Link]

  • Khandelia, T., & Patel, B. K. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(2). [Link]

  • Silva, A. M. S., & Cavaleiro, J. A. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 427-446). Royal Society of Chemistry. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(11), 1935-1952. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • U.S. Department of Health and Human Services. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • Ural Federal University. (2017, December 5). Copper will replace toxic palladium and expensive platinum in the synthesis of medications. ScienceDaily. [Link]

  • Knier, R., & Knier, C. (2021). MRRC Structure Elucidation Notes. [Link]

  • Knier, R. (2025). MRRC Structure Elucidation Notes. [Link]

  • Pizzuti, L., et al. (2016). A Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro[3,4-c]pyridines from Pyridoxal and Ketones. Journal of the Brazilian Chemical Society, 27(11), 2015-2022. [Link]

  • Moody, C. J., & Roffey, J. R. A. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron Letters, 61(4), 151403. [Link]

  • Powers, D. C., & Ritter, T. (2011). High-Valent Organometallic Copper and Palladium in Catalysis. Topics in current chemistry, 302, 89–120. [Link]

  • Knack, D. L., & Garg, N. K. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Organic letters, 15(13), 3432–3435. [Link]

  • El-Faham, A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3939. [Link]

  • National Center for Biotechnology Information. (n.d.). furo(3,4-b)pyridin-5(7H)-one. PubChem. [Link]

  • Ural Federal University. (2017, December 5). Copper will replace toxic palladium and expensive platinum in the synthesis of medications. ScienceDaily. [Link]

  • Tóth, G., et al. (2020). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific reports, 10(1), 1-8. [Link]

  • Chen, Y., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(12), 4373-4378. [Link]

  • U.S. Department of Health and Human Services. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.